Indoine blue
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-88-4 | |
| Record name | Basic Blue 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Janus blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Indoine Blue (CAS 4569-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Indoine Blue, a synthetic dye with significant applications in biological research and histology. This document consolidates critical data, experimental methodologies, and safety information to support its use in a laboratory setting.
Core Compound Details
This compound, identified by the CAS number 4569-88-4, is a synthetic dye also known by its synonyms Janus Blue and Basic Blue 16.[1] It is recognized for its utility as a supravital stain, particularly for the visualization of mitochondria in living cells, and as a counterstain in various histological preparations.[2]
Physical and Chemical Properties
This compound is a brown to black crystalline powder.[1] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4569-88-4 | [1][3] |
| Molecular Formula | C₃₀H₂₄ClN₅O | [1][3] |
| Molecular Weight | 506.01 g/mol | [1] |
| Appearance | Brown to black crystalline powder | [1] |
| Solubility | Soluble in water and ethanol | [4] |
| Absorption Maximum (λmax) | 595 - 601 nm (in methanol) | |
| Color Index | 12210 |
Synthesis
Mechanism of Action: Mitochondrial Staining
The primary application of this compound (as Janus Blue B) in biological research is the supravital staining of mitochondria. This selective staining is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.
Within the mitochondria, the enzyme cytochrome c oxidase maintains this compound in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential staining allows for the clear visualization of metabolically active mitochondria.[4] The staining reaction is oxygen-dependent and can be inhibited by substances that interfere with the electron transport chain, such as cyanide.[6]
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Supravital Staining of Mitochondria in Adherent Cells
This protocol is adapted for the visualization of mitochondria in cultured adherent cells.
Materials:
-
This compound (Janus Blue B) powder
-
Distilled water or ethanol
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture medium
-
Sterile glass coverslips or glass-bottom dishes
-
Microscope
Procedure:
-
Preparation of Stock Solution (1% w/v): Dissolve 10 mg of this compound powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.
-
Preparation of Working Solution (0.01% w/v): Immediately before use, dilute the stock solution 1:100 in pre-warmed PBS or serum-free cell culture medium. For example, add 10 µL of the 1% stock solution to 990 µL of PBS.
-
Cell Preparation: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the freshly prepared 0.01% this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.
-
-
Visualization:
-
Mount the coverslip onto a microscope slide with a drop of fresh PBS or culture medium.
-
Observe the stained mitochondria immediately under a light microscope. Mitochondria will appear as blue-green filaments or granules.
-
Histological Staining (Counterstaining)
This compound can be used as a counterstain in various histological procedures to provide nuclear and cytoplasmic detail. The following is a general protocol that can be adapted.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solution (e.g., 0.1% aqueous solution)
-
Differentiating solution (e.g., acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Dehydrating solutions (graded alcohols)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Bring tissue sections to water through standard deparaffinization and rehydration steps.
-
Primary Staining (if applicable): Perform the primary staining protocol for the target of interest (e.g., immunohistochemistry).
-
Counterstaining:
-
Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.
-
Briefly rinse with distilled water.
-
-
Differentiation:
-
Dip the slides in a differentiating solution (e.g., 1% acid alcohol) for a few seconds to remove excess stain.
-
Immediately rinse with tap water.
-
-
Bluing:
-
Immerse the slides in a bluing agent for 30-60 seconds to turn the nuclear stain blue.
-
Wash with tap water.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
-
Mounting: Coverslip with a permanent mounting medium.
Expected Results: Nuclei will typically stain blue to dark blue, while the cytoplasm may show a lighter shade of blue or remain unstained, providing contrast to the primary stain.
Safety and Toxicology
This compound is considered to have low to moderate toxicity, but standard laboratory precautions should always be observed.
| Aspect | Information | Reference |
| Hazard Statements | May cause skin and eye irritation. Harmful if swallowed or inhaled. | [7] |
| Precautionary Statements | Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [7][8] |
| First Aid | Eyes: Rinse with water for several minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth. Do not induce vomiting. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. | [7][9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8] |
| Toxicological Data | Specific, in-depth toxicological studies on this compound are limited in publicly available literature. However, related dyes have been studied more extensively. For example, Indigo Carmine has an established acceptable daily intake and has been evaluated for toxicity.[5] It is recommended to handle this compound with the care afforded to all laboratory chemicals with a potential for toxicity. |
Concluding Remarks
This compound (CAS 4569-88-4) is a valuable tool for researchers, particularly in the fields of cell biology and histology. Its ability to selectively stain mitochondria based on their metabolic activity provides a powerful method for assessing cellular health and function. While detailed synthesis and comprehensive toxicological data are not as readily available as for some other common dyes, its utility in the laboratory is well-established. By following the provided protocols and adhering to safety guidelines, researchers can effectively utilize this compound in their experimental workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biognost.com [biognost.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Janus Green B - Wikipedia [en.wikipedia.org]
- 5. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
- 8. Janus Green B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Janus Blue Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus blue, also known as Janus green B, is a cationic dye of the phenazine group that has held a significant place in cellular biology for over a century. Its remarkable ability to selectively stain mitochondria in living cells has made it an invaluable tool for researchers investigating cellular respiration, mitochondrial function, and overall cell viability. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of Janus blue dye, with a focus on the detailed methodologies required for its scientific use.
Discovery and Historical Context
The story of Janus blue is intrinsically linked to the early explorations of subcellular structures. In the late 19th century, cytologists were actively seeking methods to visualize the intricate components within the cell. In 1900, the German physician and biochemist Leonor Michaelis made a pivotal discovery. He found that the dye, which he named Janus green B, could selectively stain the granular structures within the cytoplasm of living cells a distinct blue-green color.[1][2] This was a groundbreaking achievement as it allowed for the observation of these organelles in their living state, a technique now known as vital staining.[3]
Michaelis astutely observed that the staining was dependent on the metabolic activity of the cell, specifically the presence of oxygen.[1][2] He postulated that the stained granules were the sites of cellular oxidation. These "bioblasts," as they were then sometimes called, were later identified as mitochondria, the powerhouses of the cell. Michaelis's work with Janus green B was thus instrumental in elucidating the function of mitochondria long before the advent of electron microscopy.[2]
Chemical and Physical Properties
Janus blue is a complex organic molecule with the chemical formula C₃₀H₃₁ClN₆.[2] Its structure comprises a substituted phenazine ring system linked to a diethylamino group and a dimethylaminophenylazo group. This intricate structure is responsible for its characteristic color and its redox-sensitive properties.
Table 1: Physical and Chemical Properties of Janus Blue
| Property | Value | Reference(s) |
| IUPAC Name | 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride | [2] |
| Synonyms | Janus green B, Diazin Green S, Union Green B | [1][2] |
| CAS Number | 2869-83-2 | [2] |
| Molecular Formula | C₃₀H₃₁ClN₆ | [2] |
| Molecular Weight | 511.06 g/mol | [2] |
| Appearance | Dark green to dark blue to black powder/crystals | [4] |
| Solubility | Soluble in water and alcohol | [4] |
| Absorbance Maximum (λmax) | ~654 nm (in water) | [5] |
Spectrophotometric Properties
The spectrophotometric characteristics of Janus blue are crucial for its quantitative applications. The dye exhibits a strong absorbance in the red region of the visible spectrum. The exact absorption maximum can vary depending on the solvent and the pH of the solution.
Table 2: Spectrophotometric Data for Janus Blue
| Solvent | Absorption Maximum (λmax) | Reference(s) |
| Water | ~654 nm | [5] |
| Ethanol | Not specified | |
| Methanol | Not specified | |
| In the presence of DNA | Metachromatic peak at 564 nm | |
| JGB-Alginate complex (pH 4) | Shift in absorbance | [6] |
| JGB-Alginate complex (pH 7) | Shift in absorbance | [6] |
| JGB-Alginate complex (pH 9) | Shift in absorbance | [6] |
Note: Further research is required to populate the table with specific absorption maxima at different pH values.
Synthesis of Janus Blue Dye
The synthesis of Janus blue is a multi-step process involving the formation of an intermediate, Methylene Violet 3RAX, followed by a diazotization and coupling reaction. The following is a generalized protocol derived from patent literature.
Experimental Protocol: Synthesis of Janus Blue
Step 1: Synthesis of Methylene Violet 3RAX
-
Dissolve p-phenylenediamine (Ursol D) and N,N-diethylaniline in an acidic aqueous solution.
-
Add an inorganic oxidizer and adjust the pH to 4-7.
-
Maintain the reaction temperature between -5°C and 50°C and stir for 0.5-5 hours.
-
Add aniline to the reaction mixture. The molar ratio of p-phenylenediamine: N,N-diethylaniline: aniline should be approximately 1:1:1-2.
-
Heat the mixture to a temperature between 0°C and 100°C and allow it to react for 1-10 hours.
-
Filter the reaction mixture and concentrate it under reduced pressure.
-
Perform salting out, followed by filtration.
-
Dry the resulting filter cake to obtain Methylene Violet 3RAX.[7]
Step 2: Diazotization and Coupling to form Janus Blue
-
Under ice-bath conditions (-5°C), dissolve the Methylene Violet 3RAX obtained in Step 1 in a 6N hydrochloric acid solution.
-
Slowly add an aqueous solution of sodium nitrite dropwise. The solution will change color from red-purple to mazarine. Continue stirring for 1 hour.
-
Add N,N-dimethylaniline to the reaction mixture (molar ratio of Methylene Violet 3RAX to N,N-dimethylaniline is approximately 1:1).
-
Continue the reaction for 8 hours.
-
Remove the solvent under reduced pressure.
-
Disperse the residue in a saturated brine solution and filter.
-
Dry the filter cake to obtain Janus blue as a sap green pressed powder.[7]
Mechanism of Selective Mitochondrial Staining
The remarkable specificity of Janus blue for mitochondria lies in its redox potential and the unique biochemical environment of these organelles. The dye acts as a redox indicator.[8]
Caption: Mechanism of Janus Blue's selective mitochondrial staining.
Within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains Janus blue in its oxidized, blue-green state.[9] In contrast, the cytoplasm has a more reducing environment, where other enzymes rapidly convert the dye to its colorless or pink leuco form. This differential redox activity results in the selective accumulation of the colored form of Janus blue only within metabolically active mitochondria.
Experimental Protocols for Vital Staining
Preparation of Staining Solutions
Stock Solution (1% w/v):
-
Dissolve 10 mg of Janus blue powder in 1 mL of distilled water or 95% ethanol.
-
Store this solution in a dark, tightly sealed container at 4°C. The stability of the powder is up to 3 years when stored between 15°C and 25°C in a dry place.[10]
Working Solution (0.01% - 0.02% w/v):
-
Dilute the stock solution 1:100 or 1:50 with a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium.
-
Prepare the working solution fresh before each use.
Staining Protocol for Adherent Cells
-
Culture cells on sterile glass coverslips or in glass-bottomed dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add the freshly prepared Janus blue working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 10-30 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type.
-
Remove the staining solution and wash the cells 2-3 times with warm PBS to remove excess stain.
-
Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.
-
Observe the stained mitochondria under a light microscope. They will appear as blue-green filaments or granules.
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in the Janus blue working solution.
-
Incubate for 10-30 minutes at 37°C with occasional gentle mixing.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells by resuspending the pellet in fresh PBS and centrifuging again. Repeat this wash step twice.
-
After the final wash, resuspend the cells in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.
Caption: Experimental workflow for vital staining of cells with Janus Blue.
Toxicity and Safety
While Janus blue is used for vital staining, it is important to note that it can be toxic to cells, especially at higher concentrations and with prolonged exposure. The dye's toxicity is concentration and time-dependent. Safety data sheets indicate that Janus blue should be handled with care, avoiding skin and eye contact.[11][12] While a specific oral LD50 for rats is not consistently reported, general laboratory safety precautions should always be observed when handling the powder and its solutions.[4][11][12]
Table 3: Safety and Toxicity Data for Janus Blue
| Parameter | Information | Reference(s) |
| Acute Effects | May cause irritation to eyes, skin, and respiratory tract. Harmful if swallowed. | [11] |
| Chronic Effects | No information found. | [11] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [4] |
| LD50 (Oral, Rat) | Not available. | [4][11][12] |
| Handling Precautions | Wear protective gloves, safety glasses, and a lab coat. | [13] |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [4][12] |
Other Applications
Beyond its primary use in mitochondrial staining, Janus blue has found applications in other areas of biological and chemical research:
-
Histology: It can be used as a counterstain in certain histological procedures.[10]
-
Environmental Science: Due to its color change at different pH levels, it can serve as a pH indicator.
-
Nanotechnology: It has been used in the synthesis of nanoparticles.
-
Colorimetric Assays: Recent research has explored its use in colorimetric assays for the visualization of DNA amplification products.[6]
Conclusion
From its serendipitous discovery by Leonor Michaelis to its continued use in modern cell biology, Janus blue has proven to be a robust and specific tool for the visualization of mitochondria in living cells. Its mechanism of action, dependent on the metabolic state of these organelles, provides researchers with valuable insights into cellular function. This technical guide has provided a detailed overview of the history, properties, synthesis, and application of Janus blue, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this classic vital stain in their work. As with any scientific tool, a thorough understanding of its principles and protocols is paramount to achieving reliable and reproducible results.
References
- 1. 2869-83-2 CAS | JANUS GREEN B | Biological Stains and Dyes | Article No. 04230 [lobachemie.com]
- 2. Janus Green B - Wikipedia [en.wikipedia.org]
- 3. scichem.com [scichem.com]
- 4. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
- 5. Absorption [Janus Green B] | AAT Bioquest [aatbio.com]
- 6. rsc.org [rsc.org]
- 7. CN102618064A - Synthesizing process of Janus green B - Google Patents [patents.google.com]
- 8. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biognost.com [biognost.com]
- 11. resources.finalsite.net [resources.finalsite.net]
- 12. Janus Green B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. vittaeducation.com [vittaeducation.com]
A Technical Guide to the Spectroscopic Properties of Indole-Based Dyes: A Case Study on a Representative Fluorophore
Introduction
Indoine Blue, also known as Janus Blue or Basic Blue 16, is a synthetic dye utilized in various scientific applications, particularly in histology and microscopy for staining biological tissues.[1] While its utility as a staining agent is established, comprehensive and publicly available data on its specific absorption and emission spectral properties, molar extinction coefficient, and quantum yield are not readily found in scientific literature. This guide, therefore, utilizes a well-characterized blue fluorescent dye, Nile Blue, as a representative example to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core spectroscopic principles and experimental methodologies relevant to the characterization of such fluorophores. The data and protocols presented herein for Nile Blue serve as a practical template for the analysis of this compound and other similar dyes.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties of the representative dye, Nile Blue, in methanol. This structured format allows for easy comparison and reference.
| Parameter | Value | Reference |
| Absorption Maximum (λmax, abs) | 627 nm | [2] |
| Emission Maximum (λmax, em) | 672 nm | [2] |
| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 at 626.8 nm | [2] |
| Fluorescence Quantum Yield (Φ) | 0.27 | [2] |
| Solvent | Methanol | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of spectral data. The following protocols outline the standard procedures for determining the absorption and emission spectra of a fluorescent dye.
1. Measurement of Absorption Spectrum
-
Objective: To determine the wavelength(s) at which a dye maximally absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in a high-purity solvent (e.g., spectroscopic grade methanol). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the cuvette in the reference beam path of the spectrophotometer.
-
Sample Measurement: Fill an identical quartz cuvette with the dye solution and place it in the sample beam path.
-
Spectral Acquisition: Scan a range of wavelengths (e.g., 400 nm to 800 nm for a blue dye) and record the absorbance at each wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax, abs).[3]
-
2. Measurement of Emission Spectrum
-
Objective: To determine the wavelength(s) at which a dye maximally emits light after excitation.
-
Instrumentation: A spectrofluorometer is required for this measurement.
-
Procedure:
-
Sample Preparation: Use a very dilute solution of the dye (typically with an absorbance of less than 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum (λmax, abs) determined from the absorption spectrum.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[4]
-
-
Spectral Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 600 nm to 850 nm) and record the fluorescence intensity at each wavelength. The wavelength with the highest intensity is the emission maximum (λmax, em).[5]
-
3. Determination of Molar Extinction Coefficient
-
Objective: To quantify how strongly a dye absorbs light at a specific wavelength.
-
Procedure:
-
Prepare a series of solutions of the dye with known concentrations.
-
Measure the absorbance of each solution at the λmax, abs using a spectrophotometer with a fixed path length (typically a 1 cm cuvette).
-
Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε).[6]
-
4. Determination of Fluorescence Quantum Yield
-
Objective: To measure the efficiency of the fluorescence process.
-
Procedure (Comparative Method):
-
Select a standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to the sample dye.[7]
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure spectra: Record the absorption and fluorescence emission spectra for all solutions.
-
Calculate the integrated fluorescence intensity for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for determining the absorption and emission properties of a fluorescent dye.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nile Blue [omlc.org]
- 3. kdking.weebly.com [kdking.weebly.com]
- 4. mdpi.com [mdpi.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. static.horiba.com [static.horiba.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Principles of Indoine Blue Staining for Mitochondrial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the staining mechanism of Indoine Blue, a vital dye used for the visualization and assessment of mitochondrial function in living cells. This compound, also known by its synonyms Janus Blue and, more commonly in this application, Janus Green B, is a valuable tool in cellular biology, toxicology, and drug development for evaluating cellular metabolic activity.
Core Staining Mechanism: A Redox-Based Indicator of Mitochondrial Respiration
The primary principle behind this compound (Janus Green B) staining lies in its function as a redox indicator, which is directly linked to the metabolic activity of mitochondria. The selective staining of mitochondria is not due to a simple affinity for the organelle, but rather to the enzymatic activity of the mitochondrial electron transport chain (ETC).
The staining process can be summarized as follows:
-
Cellular Uptake: As a cationic dye, Janus Green B can permeate the plasma membrane of living cells and accumulate in the cytoplasm.[1]
-
Mitochondrial Oxidation: Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain actively maintains the dye in its oxidized, colored state.[1] This oxidized form of Janus Green B is blue-green, rendering the mitochondria visible under a light microscope.[2][3]
-
Cytoplasmic Reduction: In the cytoplasm, the dye is reduced by cellular enzymes, converting it to a colorless or pink leuco form.[1] This reduction in the cytoplasm ensures that only the metabolically active mitochondria, where the ETC is functioning, retain the blue-green color.
This oxygen-dependent staining reaction is a hallmark of healthy, respiring mitochondria, making Janus Green B a reliable qualitative indicator of mitochondrial function and integrity.[1]
The following diagram illustrates the signaling pathway of Janus Green B within a living cell:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound (Janus Green B) staining protocols found in the literature.
| Parameter | Value | Cell Type/Application |
| Stock Solution Concentration | 1% (w/v) | General Preparation |
| Working Solution Concentration | 0.001% - 0.02% (w/v) | Onion epidermal cells, buccal epithelial cells, adherent cell cultures |
| Incubation Time | 5 - 20 minutes | Varies with cell type and concentration |
| Observation Wavelength (for colorimetric assays) | 550 nm (for reduced form) | Assessment of mitochondrial function and toxicity |
Experimental Protocols
Below are detailed methodologies for staining mitochondria using this compound (Janus Green B) in different cell types.
Reagent Preparation
-
Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or 70% ethanol. Store this solution in a dark bottle at 4°C.[1]
-
Working Solution (0.01% w/v): Dilute the 1% stock solution 1:100 in a suitable buffer (e.g., phosphate-buffered saline, PBS) or serum-free culture medium. This solution should be prepared fresh before each experiment.
Staining of Buccal Epithelial Cells (Supravital Staining)
This protocol is suitable for the rapid visualization of mitochondria in easily accessible cells.
-
Cell Collection: Gently scrape the inside of the cheek with a sterile cotton swab or a blunt-edged toothpick.
-
Smear Preparation: Smear the collected cells onto a clean microscope slide and allow it to air dry briefly.
-
Staining: Add a few drops of 0.01% Janus Green B working solution to the smear and cover with a coverslip.
-
Incubation: Allow the stain to incubate for 10-15 minutes at room temperature.
-
Observation: Observe the slide under a light microscope at high magnification (400x or 1000x). Mitochondria will appear as small, blue-green, rod-shaped or spherical organelles within the cytoplasm.
Staining of Adherent Cells in Culture
This protocol is designed for observing mitochondria in cultured cells grown on coverslips or in glass-bottomed dishes.
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Staining: Add the freshly prepared 0.01% Janus Green B working solution to the cells, ensuring the coverslip is fully submerged.
-
Incubation: Incubate for 5-10 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess stain.
-
Mounting and Observation: Mount the coverslip onto a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.
The following diagram outlines the general experimental workflow for staining mitochondria with Janus Green B:
Applications in Research and Drug Development
The ability of this compound (Janus Green B) to selectively stain active mitochondria makes it a powerful tool in several research areas:
-
Assessment of Mitochondrial Activity: The intensity of the blue-green staining can provide a qualitative measure of the metabolic activity of the cell.
-
Toxicology and Drug Screening: This staining method can be employed to assess the effects of various compounds on mitochondrial function. A decrease in or absence of staining may indicate mitochondrial dysfunction, a common mechanism of drug-induced toxicity.
-
Cell Viability Studies: As metabolically active cells will exhibit positive staining, Janus Green B can be used as an indicator of cell viability.
References
Indoine Blue (Basic Blue 16): A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Indoine Blue, also known as Basic Blue 16. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility profile and furnishes a detailed experimental protocol for researchers to determine quantitative solubility in their specific solvent systems. Furthermore, a general workflow for the application of this compound as a histological stain is presented.
Core Properties of this compound
This compound (C.I. Basic Blue 16, C.I. 12210) is a synthetic dye belonging to the single azo class of compounds. It is utilized in various applications, including as a biological stain in histology and microscopy.
| Property | Value |
| Molecular Formula | C₃₀H₂₄ClN₅O |
| Molecular Weight | 506.00 g/mol |
| CAS Number | 4569-88-4 |
| Appearance | Brown to black crystalline powder |
Solubility Profile
| Solvent | IUPAC Name | Solubility | Observation |
| Water | Water | Soluble | Forms a purple solution[1]. |
| Ethanol | Ethanol | Soluble | Forms a blue-purple solution[1]. |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble | No specific observations on solution color are documented. |
| Dimethylformamide (DMF) | Dimethylformamide | Soluble | No specific observations on solution color are documented. |
Experimental Protocol: Determination of Quantitative Solubility via UV-Vis Spectrophotometry
To obtain precise quantitative solubility data for this compound in a specific solvent, the following protocol, based on the saturation shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended. This method is a reliable standard for determining thermodynamic solubility.
Principle
An excess amount of the dye is equilibrated in the solvent of interest to create a saturated solution. After separating the undissolved solid, the concentration of the dissolved dye in the supernatant is determined using UV-Visible spectrophotometry by comparing its absorbance to a standard curve of known concentrations.
Materials and Equipment
-
This compound (Basic Blue 16) powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, as appropriate for the solvent and wavelength range)
Methodology
Step 1: Preparation of Standard Solutions and Generation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of a precise concentration (e.g., 100 µg/mL).
-
Determine the Wavelength of Maximum Absorbance (λmax): Scan the absorbance of a diluted solution of the stock solution across the visible spectrum (typically 400-800 nm) to identify the wavelength at which the dye exhibits maximum absorbance. This λmax will be used for all subsequent absorbance measurements.
-
Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution (and a solvent blank) at the determined λmax.
-
Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A valid calibration curve should have an R² value greater than 0.99.
Step 2: Preparation of a Saturated Solution
-
Add Excess Solute: Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., add ~10 mg of dye to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Step 3: Sample Analysis
-
Separation of Undissolved Solid: After equilibration, allow the suspension to stand undisturbed for the solid material to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure only the dissolved dye is measured.
-
Dilution (if necessary): If the absorbance of the filtered saturated solution is expected to be outside the linear range of the calibration curve, dilute it with a known volume of the solvent.
-
Measure Absorbance: Measure the absorbance of the final (diluted) sample at λmax.
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the (diluted) sample.
-
Determine Solubility: If the sample was diluted, account for the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of this compound in that solvent at the specified temperature.
Application Workflow: Histological Staining
This compound is a basic dye used in various staining techniques in histology to visualize cellular structures. The following diagram illustrates a general workflow for staining tissue sections with a basic dye like this compound. Specific incubation times and concentrations may need to be optimized depending on the tissue type and desired staining intensity.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in scientific literature, its qualitative solubility in common polar solvents like water and ethanol is established. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest, enabling better control and reproducibility in experimental setups. The general histological staining workflow provides a foundational procedure for the application of this compound in biological research, which can be further optimized for specific applications.
References
Indoine Blue Powder: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoine Blue, also known by its synonyms Basic Blue 16 and Janus Blue B, is a synthetic azo dye with the CAS number 4569-88-4.[1] It is utilized in various scientific applications, primarily as a vital stain in histology and cytology to visualize cellular structures, particularly mitochondria, in living cells.[2][3][4][5] Its utility extends to biological research for tracking cellular processes and as a staining agent in other specialized applications.[2] This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound powder to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4569-88-4 | [1] |
| Molecular Formula | C₃₀H₂₄ClN₅O | [1] |
| Molecular Weight | 506.0 g/mol | [1] |
| Appearance | Dark green/black powder | [6] |
| Solubility | Soluble in water and alcohol | [7] |
| Synonyms | Basic Blue 16, Janus Blue B, Diazin Green S, Union Green B | [1][5][6] |
Safety and Handling
While this compound is a valuable tool in research, proper safety precautions are imperative to minimize risks. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with caution.
Hazard Identification
This compound is considered non-hazardous according to GHS classifications for the Hazard Communication Standard.[7] However, as with all laboratory chemicals, unpredictable reactions are possible, and prudent laboratory practices should be observed.[7] It may cause irritation upon contact with skin or eyes, and may be harmful if inhaled or ingested.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound powder, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[8]
-
Hand Protection: Chemically resistant gloves should be worn to prevent skin contact.[8]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A standard laboratory coat should be worn to protect clothing from contamination.[8]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.[8]
-
Avoid contact with skin and eyes.
-
-
Storage:
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
After Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.
Experimental Protocols
This compound is primarily used as a supravital stain for mitochondria. The following are detailed protocols for its use in this application.
Vital Staining of Mitochondria with Janus Green B (this compound)
This technique is used to visualize mitochondria in living cells, relying on the enzymatic activity of the mitochondrial electron transport chain.[4]
Janus Green B is a cationic dye that can permeate the cell membrane of living cells. The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain. This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[4]
Caption: Mechanism of selective mitochondrial staining by Janus Green B.
-
Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[4]
-
Working Solution (0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or a suitable cell culture medium without serum. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[4]
-
Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.
-
Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[4]
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
-
Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.[4]
References
Synthesis and Manufacturing of Basic Blue 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 16, also identified by its Colour Index (C.I.) number 12210, is a single azo class synthetic dye.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing of Basic Blue 16, focusing on its chemical principles, a general experimental approach, and relevant analytical considerations. While a specific, detailed experimental protocol for the synthesis of Basic Blue 16 is not extensively documented in publicly available literature, this guide outlines a robust methodology based on well-established principles of azo dye chemistry.
Chemical Properties
A summary of the key chemical and physical properties of Basic Blue 16 is presented in Table 1.
| Property | Value | Reference |
| C.I. Name | Basic Blue 16 | [1] |
| C.I. Number | 12210 | [1] |
| CAS Number | 4596-88-4 | [1] |
| Molecular Formula | C₃₀H₂₄ClN₅O | [1] |
| Molecular Weight | 506.00 g/mol | [1] |
| Molecular Structure | Single Azo Class | [1] |
| Appearance | Red-light navy blue powder | [1] |
| Solubility | Soluble in water (purple solution), Soluble in ethanol (blue-purple solution) | [1] |
Synthesis Pathway
The manufacturing of Basic Blue 16 involves a two-step process:
-
Diazotization of C.I. Basic Red 2 (also known as Safranine T or C.I. 50240).
-
Azo coupling of the resulting diazonium salt with Naphthalen-2-ol (also known as 2-naphthol or β-naphthol).[1]
The overall chemical transformation is depicted in the following diagram:
Synthesis pathway of Basic Blue 16.
Experimental Protocols
The following protocols are based on general procedures for diazotization and azo coupling reactions and should be adapted and optimized for the specific synthesis of Basic Blue 16.
Diazotization of C.I. Basic Red 2 (Safranine T)
This step involves the conversion of the primary aromatic amine group on Safranine T into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.
Materials and Reagents:
-
C.I. Basic Red 2 (Safranine T, C.I. 50240)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
A solution of C.I. Basic Red 2 is prepared in dilute hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the Safranine T solution. The addition should be slow to maintain the low temperature.
-
The reaction is stirred for a short period after the addition is complete to ensure full conversion to the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.
Azo Coupling with Naphthalen-2-ol
The freshly prepared diazonium salt is then reacted with 2-naphthol in an electrophilic aromatic substitution reaction to form the azo dye, Basic Blue 16.
Materials and Reagents:
-
Diazonium salt solution of C.I. Basic Red 2 (from the previous step)
-
Naphthalen-2-ol (2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
A solution of 2-naphthol is prepared in an aqueous sodium hydroxide solution. This alkaline condition is necessary to activate the 2-naphthol for the electrophilic attack by the diazonium salt.
-
The 2-naphthol solution is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.
-
The reaction mixture is stirred at a low temperature for a period to ensure the completion of the coupling reaction. The formation of the colored precipitate of Basic Blue 16 indicates the progress of the reaction.
-
The pH of the reaction mixture should be monitored and maintained in the alkaline range to facilitate the coupling reaction.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of an azo dye like Basic Blue 16.
General experimental workflow for the synthesis of Basic Blue 16.
Purification and Characterization
Purification
The crude Basic Blue 16 precipitate is typically purified to remove unreacted starting materials and by-products. Common purification techniques for azo dyes include:
-
Recrystallization: The crude dye can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor.
-
Washing: Thorough washing of the filtered precipitate with cold water helps remove water-soluble impurities.
-
Solvent Extraction: In some cases, solvent extraction can be used to selectively remove impurities.
Characterization
The identity and purity of the synthesized Basic Blue 16 should be confirmed using various analytical techniques.
| Analytical Technique | Expected Information |
| UV-Visible Spectroscopy | Determination of the maximum absorption wavelength (λmax) and confirmation of the color properties. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the N=N azo linkage and the hydroxyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final product. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
Conclusion
The synthesis of Basic Blue 16 is a standard example of azo dye production, involving the well-understood reactions of diazotization and azo coupling. While a specific, detailed protocol with quantitative data is not widely published, the general procedures outlined in this guide provide a solid foundation for the successful synthesis and manufacturing of this dye. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and high purity of the final product. Comprehensive analytical characterization is essential to confirm the identity and quality of the synthesized Basic Blue 16.
References
An In-depth Technical Guide to Indoine Blue (Janus Green B) for Researchers and Drug Development Professionals
Abstract
Indoine Blue, more commonly known in the scientific community by its synonym Janus Green B, is a vital dye with a long history of use in histology and cell biology for the specific staining of mitochondria in living cells. Its utility as a marker for mitochondrial activity is rooted in its redox-sensitive properties, which are directly linked to the functionality of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in mitochondrial staining, and an elucidation of its mechanism of action. Furthermore, this document discusses the applications of this compound in research and its relevance to the field of drug development, particularly in the context of toxicology and the assessment of mitochondrial function.
Core Properties of this compound
This compound is a basic dye of the phenazine group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Janus Green B, Basic Blue 16 | |
| Molecular Formula | C₃₀H₂₄ClN₅O | |
| Molecular Weight | 506.01 g/mol | |
| CAS Number | 4569-88-4 | |
| Appearance | Dark green to dark brown powder | |
| State at 25°C | Solid | |
| Solubility | Soluble in water and ethanol | |
| Absorption Maximum (Oxidized) | ~595 nm (Green-blue color) |
Mechanism of Action: Mitochondrial Staining
The selective staining of mitochondria by this compound (Janus Green B) is a direct indicator of their metabolic activity. The dye, being a cationic molecule, can penetrate the plasma membrane of living cells. The specificity of its action lies in the redox state maintained within the mitochondria by the electron transport chain (ETC).
Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the ETC maintains this compound in its oxidized, colored (blue-green) state. Conversely, in the cytoplasm, other reducing agents convert the dye to its colorless (leuco) form. This differential redox activity results in the selective visualization of metabolically active mitochondria as distinct blue-green organelles against a clear cytoplasmic background. This oxygen-dependent reaction is a hallmark of functional mitochondria.
The Versatility of Blue: An In-depth Technical Guide to the Applications of Common Blue Dyes in Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of biological research, the use of dyes is fundamental to visualizing and quantifying cellular processes. Among the spectrum of available stains, blue dyes have carved out a significant niche, offering a diverse range of applications from simple histological staining to complex assays for cell viability and cytotoxicity. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles of several key blue dyes utilized in modern biological and drug development research.
Toluidine Blue O: A Metachromatic Stain for Cellular Differentiation
Toluidine Blue O (TBO) is a basic thiazine metachromatic dye that is invaluable for its ability to differentially stain various tissue components. Its metachromatic property allows it to stain tissues in a color that is different from the dye solution itself, which is particularly useful for identifying acidic components such as sulfated proteoglycans found in cartilage and mast cell granules.[1][2]
Key Applications:
-
Histological Staining: TBO is widely used to stain paraffin-embedded or hand-sectioned tissues to reveal cellular details. It effectively stains nuclear material and acidic tissue components.[1]
-
Identification of Mast Cells: The granules within mast cells, which contain heparin and histamine, stain a distinct reddish-purple with TBO, making them easily identifiable against a blue background.[2]
-
Cartilage and Mucopolysaccharide Staining: The high content of sulfated mucopolysaccharides in the cartilage matrix leads to a strong metachromatic staining with TBO.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Stock Solution Concentration | 1.0 g Toluidine Blue O in 100.0 ml 70% alcohol | [2] |
| Working Solution for Mast Cells | 5.0 ml Stock Solution in 45.0 ml 1% Sodium Chloride | [2] |
| Staining Time for Paraffin Sections | 1-2 minutes | [2] |
| Staining Time for Millicell Inserts | 30-60 seconds | [1] |
Detailed Experimental Protocol: Toluidine Blue Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted from standard histological procedures for staining mast cells.[2]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene (or a substitute like Histo-Clear)
-
Graded ethanol series (100%, 95%, 70%, 50%)
-
Distilled water
-
Toluidine Blue O stock solution (1% w/v in 70% ethanol)
-
1% Sodium chloride solution
-
Working Toluidine Blue solution (prepare fresh)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Transfer slides through a graded series of ethanol:
-
100% ethanol (2 changes, 3 minutes each)
-
95% ethanol (2 minutes)
-
70% ethanol (2 minutes)
-
50% ethanol (2 minutes)
-
-
Washing: Rinse slides in distilled water.
-
Staining: Immerse slides in the freshly prepared working Toluidine Blue solution for 1-2 minutes.
-
Rinsing: Briefly rinse the slides in distilled water (3 changes).
-
Dehydration: Quickly dehydrate the sections through:
-
95% ethanol (briefly)
-
100% ethanol (2 changes, briefly)
-
-
Clearing: Immerse slides in two changes of xylene for 2 minutes each.
-
Mounting: Apply a drop of mounting medium to the slide and place a coverslip.
Expected Results:
-
Mast cell granules: Violet/Red-purple (metachromatic)
-
Background tissue: Shades of blue (orthochromatic)
Caption: Workflow for Toluidine Blue staining of paraffin-embedded tissue sections.
Methylene Blue: A Classic Vital Stain and Redox Indicator
Methylene blue is a widely used stain in biology and chemistry with a long history. It functions as a basic dye that stains acidic cell components, such as the nucleus, a deep blue.[4] It can be used as a vital stain at low concentrations and also acts as a redox indicator.
Key Applications:
-
Bacterial and Yeast Staining: Methylene blue is commonly used for the simple staining of bacteria and yeast to visualize their morphology.
-
Nucleic Acid Staining: It binds to DNA and RNA, staining the nucleus of eukaryotic cells.
-
Vital Staining: In dilute solutions, it can be used to stain living cells.
-
Redox Indicator: Methylene blue is blue in its oxidized state and colorless when reduced, making it useful for studying metabolic processes.
Detailed Experimental Protocol: Simple Staining of Bacteria with Methylene Blue
Materials:
-
Bacterial smear on a microscope slide
-
Methylene blue staining solution (typically 0.5% to 1% in water or ethanol)
-
Distilled water
-
Bunsen burner or heat block
-
Microscope
Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide and allow it to air dry completely.
-
Heat Fixation: Pass the slide, smear side up, through the flame of a Bunsen burner 2-3 times to heat-fix the bacteria to the slide. Be careful not to overheat the slide.
-
Staining: Flood the smear with methylene blue solution and let it stand for 1-2 minutes.
-
Rinsing: Gently rinse the slide with a slow stream of distilled water to remove excess stain.
-
Drying: Blot the slide dry with bibulous paper or allow it to air dry.
-
Microscopy: Observe the stained bacteria under a microscope, typically using an oil immersion lens.
Expected Results:
-
Bacterial cells: Blue
-
Background: Colorless
Caption: Simple workflow for staining bacteria with Methylene Blue.
Trypan Blue: A Widely Used Dye for Cell Viability Assessment
Trypan blue is a vital stain used in dye exclusion assays to identify viable cells. The principle of this assay is that viable cells possess intact cell membranes that exclude the dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6]
Key Applications:
-
Cell Counting and Viability: Routinely used to determine the number and percentage of viable cells in a cell suspension.
-
Cytotoxicity Assays: To assess the cytotoxic effects of compounds in drug discovery.
Quantitative Data Summary:
| Parameter | Typical Value |
| Trypan Blue Concentration | 0.4% (w/v) |
| Staining Time | 1-5 minutes |
| Observation Method | Light Microscopy (Hemocytometer) |
Detailed Experimental Protocol: Cell Viability Assessment using Trypan Blue
Materials:
-
Cell suspension
-
0.4% Trypan blue solution in buffered saline
-
Hemocytometer and coverslip
-
Microscope
-
Micropipettes
Procedure:
-
Cell Suspension Preparation: Harvest cells and resuspend them in a suitable buffer or medium to obtain a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan blue). Mix gently.
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes as viable cells may also start to take up the dye.
-
Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.
-
Cell Counting: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation:
-
Total Cells/mL = (Total cells counted / Number of squares) x Dilution factor x 10^4
-
Viable Cells/mL = (Viable cells counted / Number of squares) x Dilution factor x 10^4
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Caption: Experimental workflow for a Trypan Blue cell viability assay.
Resazurin (AlamarBlue®): A Fluorometric/Colorimetric Indicator of Cell Health
Resazurin is a blue, non-fluorescent, and cell-permeable dye that is widely used to measure cell viability and cytotoxicity. In living, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[7] The amount of resorufin produced is proportional to the number of viable cells.
Key Applications:
-
High-Throughput Screening (HTS): The simple "add-incubate-read" protocol makes it ideal for HTS of potential cytotoxic or cytostatic compounds in drug discovery.[7]
-
Cell Proliferation and Cytotoxicity Assays: A sensitive method to quantify cell proliferation and the cytotoxic effects of various treatments.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Excitation Wavelength (Resorufin) | 530 - 570 nm | [7] |
| Emission Wavelength (Resorufin) | 590 - 620 nm | [7] |
| Absorbance Peak (Resorufin) | ~570 nm | |
| Detection Limit | As low as 100 cells | [7] |
| Assay Type | Homogeneous, "mix-incubate-measure" | [7] |
Detailed Experimental Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Cells cultured in a 96-well plate
-
Resazurin-based assay reagent (e.g., CellQuanti-Blue™)
-
Culture medium
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compounds and include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well (typically 10% of the well volume) and mix gently by swirling the plate.
-
Incubation with Reagent: Incubate the plate for 1-5 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure the fluorescence (Ex/Em = 530-570/590-620 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Subtract the background fluorescence/absorbance from a cell-free control well. Express the results as a percentage of the untreated control to determine cell viability.
Caption: Principle of the Resazurin-based cell viability assay.
Conclusion
The blue dyes discussed in this guide represent a versatile toolkit for researchers in various fields of biological and biomedical science. From the detailed anatomical insights provided by Toluidine Blue to the high-throughput screening capabilities enabled by Resazurin, these reagents are indispensable for visualizing cellular structures and quantifying cellular health. A thorough understanding of their principles and adherence to standardized protocols are crucial for obtaining reliable and reproducible data, ultimately advancing our knowledge of complex biological systems and accelerating the drug development process.
References
- 1. Toluidine Blue Staining Protocol for Millicell® Inserts [sigmaaldrich.com]
- 2. webpath.med.utah.edu [webpath.med.utah.edu]
- 3. biognost.com [biognost.com]
- 4. quora.com [quora.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 7. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols: Indoine Blue Staining for Paraffin Sections
Introduction
Indoine Blue, a vibrant synthetic dye, serves as a valuable staining agent in histology and microscopy for visualizing cellular structures with enhanced clarity.[1] As a basic dye, it effectively binds to acidic tissue components, particularly proteins and proteoglycans, making it a useful tool in various research applications, including histology and cytology.[1][2] While detailed, standardized protocols specifically for "this compound" are not extensively published, its properties as a basic thiazine dye are comparable to the well-characterized Toluidine Blue. Therefore, the following protocol has been developed based on established methods for Toluidine Blue staining of paraffin-embedded tissue sections. This method is particularly effective for highlighting acidic components such as the proteoglycans found in cartilage and the granules of mast cells.[3][4][5]
Staining Principle
The staining mechanism of basic dyes like this compound relies on electrostatic interactions. The cationic dye molecules bind to anionic (acidic) groups in the tissue, such as the sulfate groups of glycosaminoglycans in cartilage and mast cell granules, and the phosphate groups of nucleic acids in cell nuclei. This results in a characteristic blue staining of these structures. In some instances, a phenomenon known as metachromasia can occur, where the dye shifts in color from blue to purple or red when it binds to tissues with a high concentration of anionic groups, such as cartilage and mast cell granules.[6][7]
Caption: Staining Mechanism of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound staining protocol. These values are based on standard protocols for similar basic dyes and may require optimization depending on the specific tissue and target.
| Parameter | Value | Purpose |
| Tissue Section Thickness | 4-6 µm | Ensures optimal tissue morphology and reagent penetration. |
| Fixative | 10% Neutral Buffered Formalin | Preserves tissue structure and antigenicity.[6] |
| Deparaffinization | Xylene, 2-3 changes, 3-5 min each | Removes paraffin wax from the tissue sections.[8][9] |
| Rehydration | Graded Alcohols (100%, 95%, 70%) | Gradually reintroduces water to the tissue sections.[9] |
| Staining Solution | 0.1% this compound in Distilled Water | Stains acidic tissue components. Concentration may be adjusted.[10] |
| Staining Time | 1-20 minutes | Duration of incubation in the staining solution; shorter times for overview, longer for dense staining.[11] |
| Dehydration | Graded Alcohols (95%, 100%) | Removes water from the tissue prior to mounting.[8] |
| Clearing | Xylene, 2-3 changes | Makes the tissue transparent for microscopy.[8] |
| Mounting | Resin-based mounting medium | Provides a permanent seal for the coverslip. |
Experimental Protocol
This protocol details the step-by-step procedure for staining paraffin-embedded tissue sections with this compound.
Reagents and Materials
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound powder
-
Staining jars
-
Mounting medium
-
Coverslips
Reagent Preparation
0.1% this compound Staining Solution: Dissolve 0.1 g of this compound powder in 100 ml of distilled water. Stir until fully dissolved and filter before use to remove any undissolved particles.[10][11]
Staining Procedure
-
Deparaffinization:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
-
Rehydration:
-
Staining:
-
Immerse slides in 0.1% this compound solution for 1-2 minutes for a general nuclear stain or up to 10-20 minutes for demonstrating metachromasia in components like cartilage.[11]
-
-
Rinsing:
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
Immerse slides in 95% Ethanol: 1 change, 1 minute.
-
Immerse slides in 100% Ethanol: 2 changes, 1 minute each.[11]
-
-
Clearing:
-
Immerse slides in Xylene: 2 changes, 2 minutes each.[11]
-
-
Mounting:
-
Apply a drop of resin-based mounting medium to the slide and carefully place a coverslip, avoiding air bubbles. Allow to dry.
-
Expected Results
-
Nuclei: Blue (orthochromatic staining)[6]
-
Cytoplasm: Light blue[3]
-
Cartilage Matrix, Mast Cell Granules, Mucin: Purple to red (metachromatic staining)[6][10]
-
Background: Shades of blue[7]
Experimental Workflow
Caption: this compound Staining Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. takara.co.kr [takara.co.kr]
- 4. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biognost.com [biognost.com]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. newcomersupply.com [newcomersupply.com]
- 9. protocols.io [protocols.io]
- 10. biognost.com [biognost.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Live-Cell Imaging with Indoine Blue (Janus Green B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoine Blue, also known by its synonyms Janus Green B and Basic Blue 16, is a vital dye used in histology and microscopy for the selective staining of mitochondria in living cells.[1][2] Its application in live-cell imaging allows for the real-time visualization of mitochondrial morphology, distribution, and activity, providing critical insights into cellular metabolic status. The staining mechanism of this compound is dependent on the activity of the mitochondrial electron transport chain, specifically cytochrome c oxidase (Complex IV), which maintains the dye in its oxidized, colored state within the mitochondria.[2] In the cytoplasm of healthy cells, the dye is reduced to a colorless form, resulting in highly specific mitochondrial staining.[2] This property makes this compound a valuable tool for assessing mitochondrial function and overall cell viability.
Physicochemical Properties and Spectral Data
| Property | Description | Reference |
| Synonyms | Janus Green B, Basic Blue 16 | [1] |
| Target Organelle | Mitochondria | [1][2] |
| Staining Principle | Oxidation by cytochrome c oxidase in active mitochondria maintains a blue-green color. Reduced to a colorless form in the cytoplasm of viable cells. | [2] |
| Primary Application | Visualization of mitochondria in living cells, assessment of mitochondrial activity. | [1][2] |
Signaling Pathway: Mitochondrial Electron Transport Chain and this compound Oxidation
The selective staining of mitochondria by this compound (Janus Green B) is intrinsically linked to the functionality of the electron transport chain (ETC), the primary site of cellular respiration. The following diagram illustrates the key components of the ETC and the role of Complex IV (Cytochrome c oxidase) in maintaining this compound in its oxidized, visible form.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for staining and imaging live cells with this compound (Janus Green B).
Experimental Protocols
1. Preparation of Staining Solutions
-
Stock Solution (1% w/v): Dissolve 10 mg of this compound (Janus Green B) powder in 1 mL of sterile distilled water or 70% ethanol. Store this stock solution in a dark container at 4°C.
-
Working Solution (0.02% w/v): Immediately before use, dilute the 1% stock solution 1:50 in a sterile, serum-free physiological buffer such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium.[2] For example, add 20 µL of the 1% stock solution to 980 µL of PBS.
2. Staining Protocol for Adherent Cells
-
Culture cells on sterile glass coverslips or in glass-bottom imaging dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add a sufficient volume of the freshly prepared 0.02% this compound working solution to completely cover the cell monolayer.
-
Incubate the cells for 5 to 30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Aspirate the staining solution and wash the cells two to three times with PBS to remove any excess, unbound dye.[2]
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Proceed with imaging immediately.
3. Staining Protocol for Suspension Cells
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and gently resuspend the cell pellet in the 0.02% this compound working solution.
-
Incubate for 5 to 30 minutes at room temperature, protected from light.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Gently resuspend the cell pellet in fresh PBS to wash. Repeat this wash step twice to ensure complete removal of excess dye.[2]
-
After the final wash, resuspend the cells in a small volume of fresh culture medium or PBS.
-
Mount a drop of the cell suspension on a clean microscope slide with a coverslip for immediate observation.
Imaging and Analysis
-
Microscopy: Stained mitochondria can be visualized using a standard bright-field or fluorescence microscope.
-
Expected Results: In healthy, metabolically active cells, mitochondria will appear as distinct blue-green structures within the cytoplasm. The cytoplasm itself should remain largely unstained.
-
Interpretation: The intensity of the blue-green color can be used as a qualitative indicator of mitochondrial activity. A decrease in staining intensity may suggest compromised mitochondrial function or a loss of mitochondrial membrane potential.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak mitochondrial staining | - Low mitochondrial activity.- Insufficient incubation time.- Staining solution too dilute. | - Use a positive control with known high metabolic activity.- Increase incubation time.- Prepare fresh staining solution at the recommended concentration. |
| High background staining | - Incomplete removal of excess dye.- Cell membrane damage or cell death. | - Increase the number of washing steps.- Assess cell viability using a counterstain like Trypan Blue.- Reduce incubation time or dye concentration to minimize toxicity. |
| Rapid fading of color | - Phototoxicity from high-intensity illumination.- Loss of mitochondrial membrane potential. | - Minimize light exposure during imaging.- Use neutral density filters to reduce illumination intensity.- Ensure cells are maintained in a healthy state during imaging. |
Concluding Remarks
This compound (Janus Green B) is a classic and effective vital stain for the visualization of mitochondria in living cells. Its dependence on mitochondrial respiratory chain activity makes it a valuable tool for assessing cellular metabolic status and the effects of various treatments on mitochondrial health. By following the detailed protocols and workflow provided, researchers can effectively utilize this compound for insightful live-cell imaging studies.
References
Application Notes and Protocols for Indoine Blue in Immunohistochemistry (IHC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Indoine Blue as a chromogen in immunohistochemistry (IHC), offering insights into its properties, applications, and a comprehensive experimental protocol. This compound is a vibrant blue chromogen that serves as an excellent substrate for both Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) enzyme-based detection systems. Its distinct color provides a strong contrast to commonly used counterstains like Nuclear Fast Red and is particularly advantageous in multiplex IHC applications, allowing for the simultaneous visualization of multiple antigens when used in conjunction with other chromogens such as 3,3'-Diaminobenzidine (DAB).
Data Presentation: Comparison of Common Chromogens
The choice of chromogen is a critical step in IHC, influencing the sensitivity, stability, and compatibility with other reagents. The following table summarizes the key characteristics of this compound in comparison to other widely used chromogens.
| Feature | This compound | 3,3'-Diaminobenzidine (DAB) | Aminoethyl Carbazole (AEC) | Fast Red |
| Enzyme System | HRP or AP | HRP | HRP | AP |
| Color | Bright Blue | Brown | Red | Red |
| Solubility | Insoluble in alcohol and xylene | Insoluble in alcohol and xylene | Soluble in alcohol | Soluble in alcohol |
| Mounting Media | Permanent (organic-based) | Permanent (organic-based) | Aqueous | Aqueous |
| Stability | High | High | Moderate (can fade over time) | Moderate (can fade over time) |
| Multiplexing Contrast | Excellent with brown (DAB) and red (AEC, Fast Red) chromogens. | Good with red and blue chromogens. | Good with brown and blue chromogens. | Good with brown and blue chromogens. |
| Signal Intensity | Strong | Strong | Moderate to Strong | Moderate to Strong |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing immunohistochemistry using this compound as the chromogen.
I. Sample Preparation (Formalin-Fixed, Paraffin-Embedded Tissues)
-
Deparaffinization:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with Phosphate Buffered Saline (PBS).
-
II. Immunohistochemical Staining
-
Endogenous Peroxidase/Phosphatase Blocking:
-
For HRP-based detection, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
For AP-based detection, incubate with a levamisole-containing buffer (if necessary) to block endogenous alkaline phosphatase activity.
-
Rinse slides twice with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in an antibody diluent.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply the appropriate HRP or AP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
III. Chromogen Development and Visualization
-
This compound Development:
-
Rinse slides three times with PBS for 5 minutes each.
-
Prepare the this compound chromogen solution according to the manufacturer's instructions immediately before use. This typically involves mixing a substrate buffer with the this compound chromogen.
-
Apply the working solution to the sections and incubate for 5-15 minutes at room temperature, or until the desired blue color intensity is achieved. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Apply a suitable counterstain, such as Nuclear Fast Red, for 1-5 minutes.
-
Rinse gently with running tap water.
-
Briefly dip in a bluing reagent if a hematoxylin-based counterstain is used.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol).
-
Clear in two changes of xylene.
-
Coverslip with a permanent mounting medium.
-
Mandatory Visualizations
Signaling Pathway Example: p53 Tumor Suppressor Pathway
The following diagram illustrates a simplified p53 signaling pathway, which is frequently studied using IHC to detect the localization and expression levels of key proteins like p53 and MDM2. This compound can be used to visualize one of these targets in a multiplex staining scenario.
Caption: Simplified p53 signaling pathway.
Experimental Workflow: this compound IHC
This diagram outlines the key steps in the immunohistochemistry protocol using this compound.
Caption: Immunohistochemistry workflow with this compound.
Application Notes and Protocols for Indoine Blue Counterstaining in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indoine Blue Counterstaining
This compound is a synthetic, cationic (basic) thiazine dye utilized in histology and cytology to impart a vibrant blue color to tissue sections. Its primary application is as a counterstain, providing a stark contrast to primary stains, particularly in immunohistochemistry (IHC). The dye selectively binds to acidic tissue components, such as the phosphate groups of nucleic acids in the cell nucleus and the sulfate groups in glycosaminoglycans found in the cytoplasm of certain cells like mast cells and in the matrix of cartilage. This property allows for the clear visualization of cellular morphology and the localization of specific antigens within a tissue.[1][2]
The mechanism of this compound staining relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged components of the cell. This interaction results in a strong, stable coloration that is resistant to fading.[1] In tissues with a high concentration of acidic mucopolysaccharides, such as mast cell granules and cartilage, this compound can exhibit metachromasia, where the dye stains these components a purplish-red color, providing further differentiation of tissue elements.[1][3]
Key Applications in Research and Drug Development
This compound is a versatile counterstain with several applications in both basic research and preclinical studies:
-
General Histology: Provides excellent nuclear detail, serving as an alternative to hematoxylin in routine H&E-style staining.
-
Immunohistochemistry (IHC): Offers a distinct blue contrast to the brown precipitate of DAB (3,3'-Diaminobenzidine), a common chromogen used for antigen detection. This contrast is crucial for accurately localizing the target protein within the cellular architecture.[4]
-
Mast Cell and Cartilage Identification: Its ability to metachromatically stain mast cell granules and cartilage matrix makes it a valuable tool for studies involving inflammation, allergy, and connective tissue disorders.[2][3]
-
Neurobiology: Can be used to stain Nissl bodies in neurons, aiding in the study of neuronal morphology and pathology.
Quantitative Data Summary
The optimal parameters for this compound counterstaining can vary depending on the tissue type, fixation method, and the primary staining protocol. The following table provides a summary of recommended starting concentrations and incubation times for different applications.
| Application | Tissue Preparation | This compound Concentration | Staining Time | Expected Results |
| IHC Counterstaining | Paraffin-Embedded | 0.1% - 0.5% in distilled water | 30 seconds - 2 minutes | Nuclei: Blue; Cytoplasm: Light Blue |
| IHC Counterstaining | Frozen Sections | 0.05% - 0.2% in distilled water | 15 - 60 seconds | Nuclei: Blue; Cytoplasm: Light Blue |
| Mast Cell Staining | Paraffin-Embedded | 0.1% in 3% acetic acid | 2 - 5 minutes | Mast Cell Granules: Purplish-Red (Metachromatic); Nuclei: Blue |
| Cartilage Staining | Paraffin-Embedded | 0.1% in distilled water | 5 - 10 minutes | Cartilage Matrix: Deep Blue to Purple; Chondrocyte Nuclei: Blue |
Experimental Protocols
Protocol 1: this compound Counterstaining for Immunohistochemistry (Paraffin-Embedded Sections)
This protocol outlines the steps for using this compound as a counterstain following chromogenic detection (e.g., with DAB) in an IHC experiment on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides following primary antibody incubation and chromogen development.
-
This compound solution (0.1% w/v in distilled water)
-
Distilled water
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
Procedure:
-
Washing after Chromogen Development: Following the final wash step after chromogen (e.g., DAB) incubation, rinse the slides thoroughly in distilled water.
-
Counterstaining: Immerse the slides in the 0.1% this compound solution for 30 seconds to 2 minutes. The optimal time should be determined empirically.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, briefly dip the slides in 0.5% acetic acid to differentiate. Immediately rinse thoroughly with distilled water.
-
Dehydration: Dehydrate the sections through graded alcohols:
-
70% Ethanol for 1 minute
-
95% Ethanol for 1 minute
-
100% Ethanol for 2 changes, 1 minute each
-
-
Clearing: Clear the sections in two changes of xylene for 2 minutes each.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Protocol 2: this compound Staining for Mast Cells (Paraffin-Embedded Sections)
This protocol is optimized for the metachromatic staining of mast cells.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides.
-
This compound solution (0.1% w/v in 3% acetic acid)
-
Distilled water
-
Graded alcohols (95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
Procedure:
-
Staining: Immerse the slides in the 0.1% this compound in 3% acetic acid solution for 2-5 minutes.
-
Rinsing: Rinse the slides gently in distilled water.
-
Dehydration: Quickly dehydrate the sections through:
-
95% Ethanol (2-3 quick dips)
-
100% Ethanol (2 changes, 10 dips each). Note: Prolonged exposure to alcohol can reduce the metachromatic staining.
-
-
Clearing: Clear in two changes of xylene for 2 minutes each.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Mandatory Visualizations
Caption: General workflow for immunohistochemistry with this compound counterstaining.
Caption: Principle of this compound staining in histological sections.
References
Indoine Blue (Janus Green B) for Supravital Staining of Mitochondria in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoine Blue, more commonly known by its synonym Janus Green B (JGB), is a vital dye used for the specific staining of mitochondria in living cells.[1] This supravital stain is a valuable tool in cell biology, enabling the visualization of mitochondrial morphology, distribution, and activity.[2] Its application is particularly relevant in fields such as cellular physiology, toxicology, and drug development, where the assessment of mitochondrial function is crucial. The staining mechanism of Janus Green B is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain, making it an indicator of mitochondrial health.[1]
Principle of Staining
Janus Green B is a cationic dye that readily penetrates the plasma membrane of live cells. Its specificity for mitochondria is attributed to the action of the mitochondrial enzyme cytochrome c oxidase (Complex IV) within the electron transport chain.[1] This enzyme maintains JGB in its oxidized, colored (blue-green) state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless leuco form.[1][3] This differential reduction results in the selective visualization of mitochondria as distinct blue-green organelles against a clear cytoplasmic background. The oxygen-dependent nature of this reaction makes JGB a reliable marker for metabolically active mitochondria.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound (Janus Green B) in mitochondrial staining and related assays.
| Parameter | Value | Notes |
| Synonyms | Janus Green B, Diazin Green S, Union Green B | |
| Molecular Formula | C₃₀H₃₁ClN₆ | [5] |
| Molecular Weight | 511.06 g/mol | |
| Appearance | Dark green to dark blue/black powder | [5] |
| Absorbance Maximum (λmax) | ~650-677 nm in methanol/water | [5] |
| Fluorescence Excitation | ~325 nm | [1] |
| Fluorescence Emission | ~425 nm (weak) | [1] |
| Quantum Yield | ~0.056 | [1] |
Table 1: Physicochemical and Spectral Properties of this compound (Janus Green B)
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1% (w/v) in distilled water or ethanol | Store at 4°C in the dark.[2] |
| Working Stain Concentration | 0.01% - 0.1% (w/v) | Optimal concentration varies by cell type; a starting concentration of 0.02% is common.[2] |
| Incubation Time | 5 - 30 minutes | Shorter incubation times are preferred to minimize potential cytotoxicity. A range of 5-10 minutes is typical.[2] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can enhance dye uptake but may also increase toxicity. |
Table 2: Recommended Staining Parameters
Comparison with MitoTracker Dyes
This compound (Janus Green B) and the MitoTracker series of dyes are both used for staining mitochondria in live cells, but they have distinct characteristics.
| Feature | This compound (Janus Green B) | MitoTracker Dyes |
| Mechanism of Action | Accumulates in mitochondria and is maintained in an oxidized, colored state by cytochrome c oxidase.[1] | Accumulate in mitochondria due to mitochondrial membrane potential and some covalently bind to mitochondrial proteins.[6][7] |
| Indicator of | Mitochondrial metabolic activity (specifically Complex IV).[1] | Primarily mitochondrial membrane potential; some are less potential-dependent.[6] |
| Detection Method | Primarily brightfield microscopy (blue-green color).[2] Weak fluorescence has been reported.[1] | Primarily fluorescence microscopy with a range of excitation/emission spectra available (Green, Orange, Red, Deep Red).[6] |
| Fixability | Generally not well-retained after fixation. | Most are not fixable, but some newer formulations (e.g., MitoLite) are.[6] |
| Photostability | Prone to photobleaching. | Varies by dye; some are more photostable than others.[7] |
| Toxicity | Can be toxic with prolonged incubation.[2] | Can exhibit phototoxicity, especially the red fluorescent variants.[8] |
Table 3: Comparison of this compound (Janus Green B) and MitoTracker Dyes
Experimental Protocols
Protocol 1: Supravital Staining of Mitochondria in Adherent Cells
Materials:
-
This compound (Janus Green B) powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Cultured adherent cells on coverslips or in glass-bottom dishes
-
Light microscope
Procedure:
-
Prepare a 1% (w/v) stock solution of this compound by dissolving 10 mg of the dye in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[2]
-
Prepare a fresh 0.02% (w/v) working solution by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[2]
-
Wash the cells twice with pre-warmed PBS to remove the culture medium.
-
Add the working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[2]
-
Wash the cells 2-3 times with PBS to remove excess dye.
-
Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium and observe immediately under a light microscope. Mitochondria should appear as blue-green granules or filaments.
Protocol 2: Supravital Staining of Mitochondria in Suspension Cells
Materials:
-
This compound (Janus Green B) powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Suspension cells
-
Centrifuge
-
Light microscope
Procedure:
-
Prepare the this compound stock and working solutions as described in Protocol 1.
-
Harvest the cells by centrifugation at 500 x g for 3 minutes.[2]
-
Resuspend the cell pellet in the 0.02% working solution of this compound.
-
Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cell pellet by resuspending in fresh PBS and centrifuging again. Repeat the wash step twice to ensure removal of excess dye.[2]
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.
Protocol 3: Colorimetric Cell Viability and Cytotoxicity Assay
This assay is based on the reduction of Janus Green B by mitochondrial dehydrogenases to a pink-colored compound, diethylsafranine, which can be quantified spectrophotometrically.[9][10]
Materials:
-
This compound (Janus Green B)
-
Cultured cells in a 96-well plate
-
Test compounds for cytotoxicity assessment
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
Prepare a 10 µM solution of Janus Green B in the appropriate cell culture medium.
-
Remove the treatment medium and add the Janus Green B solution to each well.
-
Incubate for 10-30 minutes.
-
Measure the absorbance at both 550 nm (peak for diethylsafranine) and 595 nm (peak for oxidized JGB).[9][10]
-
Calculate the ratio of absorbance (550 nm / 595 nm) . A decrease in this ratio in treated cells compared to control cells indicates mitochondrial dysfunction and cytotoxicity.[10]
Visualizations
Caption: Mechanism of selective mitochondrial staining by this compound (Janus Green B).
Caption: General workflow for mitochondrial staining in adherent and suspension cells.
Safety and Handling
This compound (Janus Green B) is a chemical dye and should be handled with appropriate laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the powder and solutions.[11]
-
Inhalation: Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation.[2]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]
-
Storage: Store the dye in a cool, dry, and dark place in a tightly sealed container.[12]
-
Disposal: Dispose of waste according to institutional and local regulations.[12]
Troubleshooting
-
No or weak staining:
-
Increase the concentration of the working solution or the incubation time.
-
Ensure cells are healthy and metabolically active.
-
Prepare fresh staining solutions as they can degrade over time.
-
-
High background staining:
-
Decrease the concentration of the working solution or the incubation time.
-
Ensure thorough washing after staining to remove excess dye.
-
-
Cell death:
-
Reduce the concentration of the dye and/or the incubation time, as Janus Green B can be toxic to cells with prolonged exposure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Janus Green B - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Janus Green B 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. MitoTracker | AAT Bioquest [aatbio.com]
- 7. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bjbms.org [bjbms.org]
- 10. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. Absorption [Janus Green B] | AAT Bioquest [aatbio.com]
Application Notes: Protocol for Vital Staining with Janus Green B
Introduction
Vital staining is a crucial technique for the visualization of organelles within living cells, enabling the assessment of their functionality. A key area of interest in biological research and drug development is the mitochondrion, the primary site of cellular respiration and energy production. Janus green B (JGB), a supravital stain, is specifically used to target mitochondria in living cells.[1][2] Its efficacy is based on the enzymatic activity of the mitochondrial electron transport chain, making it an invaluable tool for evaluating mitochondrial function and integrity.[1][3] This document provides a comprehensive protocol for the vital staining of mitochondria using Janus green B.
Principle of Staining
Janus green B is a cationic dye capable of permeating the cell membranes of living cells.[1] The specificity of JGB for mitochondria is attributed to the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[1] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria.[3] In contrast, the dye is reduced to a colorless or pink leuco form in the cytoplasm, which results in the selective visualization of mitochondria as colored organelles against a clear background.[4] This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria.[1]
Applications
-
Visualization of Mitochondria: JGB staining facilitates the direct observation of mitochondrial morphology, distribution, and dynamics in living cells.[1]
-
Assessment of Mitochondrial Activity: As the staining is contingent on the activity of the electron transport chain, it serves as a qualitative indicator of mitochondrial function.[1]
-
Toxicology and Drug Screening: The protocol is used for evaluating the effects of various compounds on mitochondrial integrity and function.[1]
-
Cell Viability Studies: JGB can be used as a marker for metabolically active cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the vital staining of mitochondria with Janus Green B.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1% (w/v) | Dissolve 10 mg of Janus green B powder in 1 mL of distilled water or ethanol.[1] |
| Working Solution Concentration | 0.02% (w/v) | Dilute the stock solution 1:50 in sterile PBS or serum-free cell culture medium.[1] |
| Incubation Time | 5-10 minutes | For adherent and suspension cells at room temperature or 37°C.[1] |
| Incubation Time (Tissue) | up to 30 minutes | For tissue samples like insect flight muscle.[4] |
| Centrifugation Speed | 500 x g | For pelleting suspension cells.[1] |
| Centrifugation Time | 3 minutes | For pelleting suspension cells.[1] |
Experimental Protocols
Reagent Preparation
-
Stock Solution (1% w/v): Dissolve 10 mg of Janus green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[1]
-
Working Solution (0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in sterile Phosphate-Buffered Saline (PBS) or a suitable cell culture medium without serum. For instance, add 20 µL of the 1% stock solution to 980 µL of PBS.[1]
Staining Protocol for Adherent Cells
-
Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Add the freshly prepared Janus green B working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-10 minutes at either room temperature or 37°C, ensuring the cells are protected from light.[1]
-
Remove the staining solution and wash the cells 2-3 times with PBS to eliminate excess stain.[1]
-
Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium for immediate observation under a light microscope.
Staining Protocol for Suspension Cells
-
Pellet the cells by centrifugation at 500 x g for 3 minutes.[1]
-
Resuspend the cell pellet in the Janus green B working solution.
-
Incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Pellet the cells again by centrifugation.
-
Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.[1]
-
After the final wash, resuspend the cells in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide, cover it with a coverslip, and observe under a light microscope.[1]
Staining Protocol for Buccal Epithelial Cells
-
Gently scrape the inside of the cheek with a sterile toothpick or swab to collect buccal epithelial cells.[5]
-
Smear the cells uniformly on a clean microscope slide to form a thin layer.
-
Allow the smear to air dry for a few minutes.
-
Add 2-3 drops of the Janus green B working solution to the smear and wait for 5-10 minutes.
-
Wash the slide with PBS to remove the excess stain.
-
Place a coverslip on the slide with a few drops of PBS and observe under a microscope.
Visualizations
Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.
Caption: Mechanism of selective mitochondrial staining by Janus Green B.
References
- 1. benchchem.com [benchchem.com]
- 2. Janus Green B - Wikipedia [en.wikipedia.org]
- 3. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 4. ANDC DU/Biology Protocols/vital staining - WikiEducator [wikieducator.org]
- 5. Vital Staining of Mitochondria in Buccal Epithelium Explain the process .. [askfilo.com]
Application Notes and Protocols for Indoine Blue Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Indoine Blue, also known as Janus Blue B, as a vital stain for the visualization and assessment of mitochondria in living cells. The protocols outlined below are intended to serve as a comprehensive guide for achieving optimal staining results in various research applications.
Introduction
This compound (Janus Blue B) is a cationic, supravital stain that selectively accumulates in mitochondria of living cells. Its efficacy as a mitochondrial stain is dependent on the presence of an active mitochondrial respiratory chain. The enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is typically reduced to a colorless or pink leuco form, providing a high-contrast visualization of mitochondrial morphology, distribution, and activity.[1] This makes this compound a valuable tool for assessing mitochondrial function, cell viability, and the effects of pharmacological agents on cellular metabolism.
Quantitative Data Summary
The optimal concentration of this compound for staining can vary depending on the cell type, cell density, and the specific experimental requirements. The following table summarizes recommended concentration ranges and incubation parameters based on established protocols. It is recommended to perform a preliminary optimization experiment to determine the ideal conditions for your specific cell line and application.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1% (w/v) | Dissolve 10 mg of this compound powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.[1] |
| Working Solution Concentration | 0.01% - 0.1% (w/v) | A common starting concentration is 0.02% (w/v).[1] For delicate or sensitive cell lines, lower concentrations are advised to minimize potential toxicity. |
| Incubation Time | 5 - 30 minutes | Shorter incubation times are generally preferred to reduce cytotoxicity. A typical range is 5-10 minutes.[1] |
| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C may facilitate faster dye uptake but can also increase the risk of cellular stress.[1] |
Experimental Protocols
Protocol for Staining Adherent Cells
This protocol is suitable for cells grown in monolayers on coverslips or in culture dishes.
Materials:
-
This compound stock solution (1% w/v)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cell culture medium (serum-free for staining)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Washing: Carefully aspirate the culture medium and gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the 1% stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 0.02%). A 1:50 dilution of the stock solution will yield a 0.02% working solution.[1]
-
Staining: Add the freshly prepared this compound working solution to the cells, ensuring the entire surface of the coverslip or dish is covered.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.[1]
-
Removal of Stain: Gently aspirate the staining solution and wash the cells 2-3 times with PBS to remove any excess, unbound dye.
-
Visualization: Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium. Observe the stained mitochondria immediately using a brightfield microscope. Mitochondria will appear as distinct blue-green organelles.
Protocol for Staining Suspension Cells
This protocol is suitable for non-adherent cells grown in suspension.
Materials:
-
This compound stock solution (1% w/v)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Microcentrifuge tubes
-
Light microscope
Procedure:
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and gently resuspend the cell pellet in PBS. Repeat the centrifugation and washing step twice to remove residual medium.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in PBS at the desired concentration (e.g., 0.02%).
-
Staining: Resuspend the cell pellet in the this compound working solution.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.
-
Removal of Stain: Pellet the cells by centrifugation and discard the supernatant.
-
Final Wash: Resuspend the cell pellet in fresh PBS to wash away excess stain. Repeat this step once more.
-
Visualization: Resuspend the final cell pellet in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and observe under a brightfield microscope.
Diagrams
This compound Staining Mechanism
The following diagram illustrates the principle of this compound staining, highlighting the role of active mitochondria in the selective visualization process.
Caption: Mechanism of selective mitochondrial staining by this compound.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines a logical workflow for determining the optimal staining concentration of this compound for a specific experimental setup.
References
Staining Nucleic Acids with Indoine Blue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoine Blue, also known as Janus Blue or Basic Blue 16, is a cationic dye with applications in biological staining. While traditionally used in histology for visualizing tissues and cellular components like mitochondria, recent studies have highlighted its utility in nucleic acid staining.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in staining nucleic acids for various research applications, including gel electrophoresis, fluorescence microscopy, and flow cytometry.
Chemical Properties
This compound (CAS 4569-88-4) is a synthetic dye with the molecular formula C₃₀H₂₄ClN₅O.[2][4] Its cationic nature is fundamental to its interaction with the negatively charged phosphate backbone of nucleic acids, suggesting an electrostatic binding mechanism.[]
| Property | Value | Reference |
| CAS Number | 4569-88-4 | [2][4] |
| Synonyms | Janus Blue, Basic Blue 16 | [2][6] |
| Molecular Formula | C₃₀H₂₄ClN₅O | [2][4] |
| Molecular Weight | 506.00 g/mol | [7] |
| Appearance | Brown to black crystalline powder | [6] |
| Absorption Maximum (λmax) | 595-601 nm (in methanol) | [6][8] |
Applications in Nucleic Acid Staining
This compound offers a versatile option for nucleic acid visualization across different platforms.
Gel Electrophoresis
This compound can be used as a sensitive stain for detecting DNA in agarose and polyacrylamide gels. A counterion-dye staining method, utilizing this compound and Methyl Orange, has been shown to enhance sensitivity and reduce background staining.
Experimental Protocol: Counterion-Dye Staining of DNA in Gels
This protocol is adapted from a published method for sensitive DNA detection.
Materials:
-
This compound
-
Methyl Orange
-
Ethanol
-
Sodium Acetate
-
Glacial Acetic Acid
-
Staining tray
-
Deionized water
Preparation of Staining Solution:
-
Prepare a 0.2 M sodium acetate buffer (pH 4.7).
-
To create the final staining solution, combine the following in the specified order, ensuring each component dissolves completely before adding the next:
-
Deionized water
-
Ethanol to a final concentration of 10%
-
This compound to a final concentration of 0.008% (w/v)
-
Methyl Orange to a final concentration of 0.002% (w/v)
-
0.2 M Sodium Acetate buffer (pH 4.7)
-
Staining Procedure:
-
Following electrophoresis, carefully place the agarose or polyacrylamide gel in a clean staining tray.
-
Add a sufficient volume of the this compound-Methyl Orange staining solution to completely submerge the gel.
-
Incubate the gel with gentle agitation.
-
Agarose gels: Stain for up to 60 minutes.
-
Polyacrylamide gels: Stain for up to 20 minutes.
-
-
Destain the gel by rinsing with deionized water with gentle agitation until the desired band visibility and background clarity are achieved.
-
Visualize the DNA bands under white light. The DNA bands will appear as blue bands against a lighter background.
Detection Sensitivity:
This method can detect as little as 5 ng of λ DNA/HindIII in agarose gels and 10 ng of ΦX174 DNA/HaeIII in polyacrylamide gels.
Workflow for Counterion-Dye Staining of Gels
Caption: Workflow for staining nucleic acids in gels using this compound.
Fluorescence Microscopy
While specific protocols for using this compound in fluorescence microscopy for nucleic acid staining are not widely published, its properties as a fluorescent dye suggest its potential application in this area.[9] The following is a general protocol that can be adapted and optimized for specific cell types and experimental conditions.
Experimental Protocol: General Protocol for Nuclear Staining in Fixed Cells
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish or multi-well plate.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add fixation solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional but recommended for nuclear staining):
-
Add permeabilization solution and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a dilute working solution of this compound in PBS (e.g., 1-10 µM, optimization required).
-
Add the this compound solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Based on its absorption maximum, excitation with a laser line around 590-600 nm would be appropriate. The emission should be collected at longer wavelengths.
-
Logical Flow for Optimizing Microscopy Staining
Caption: Optimization workflow for this compound in fluorescence microscopy.
Flow Cytometry
Similar to microscopy, specific protocols for using this compound in flow cytometry for nucleic acid analysis are not yet established. However, its characteristics as a fluorescent dye that can bind to nucleic acids make it a candidate for such applications, particularly for DNA content and cell cycle analysis. The following is a general protocol that requires optimization.
Experimental Protocol: General Protocol for DNA Content Analysis in Fixed Cells
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 70% ethanol, ice-cold)
-
RNase A solution
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filter setup
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Washing:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
-
RNase Treatment:
-
Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration needs to be determined empirically (e.g., start with a range of 1-20 µM).
-
Add the this compound solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer. Excite with a laser line close to the absorption maximum of this compound (around 600 nm) and collect the emission at an appropriate longer wavelength.
-
Gate on single cells and analyze the fluorescence histogram to determine DNA content and cell cycle distribution.
-
Signaling Pathway Visualization
Currently, there is no published information suggesting that this compound is directly involved in or modulates specific cellular signaling pathways. Its primary described function is as a stain for visualization.
Safety and Handling
This compound is a chemical dye and should be handled with appropriate laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store at room temperature in a dry, dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Quantitative Data Summary
Currently, limited quantitative data for this compound's interaction with nucleic acids is publicly available. The following table summarizes the known information. Further characterization is required to determine its full potential as a quantitative nucleic acid stain.
| Parameter | Value | Application | Reference(s) |
| Absorption Maximum (λmax) | 595-601 nm (in Methanol) | General | [6][8] |
| Detection Limit (Gels) | 5-10 ng of DNA | Gel Electrophoresis | - |
| Fluorescence Emission Max (λem) | Not available | - | - |
| Quantum Yield (Φ) | Not available | - | - |
| DNA Binding Affinity (Kd) | Not available | - | - |
| Photostability | Generally stable, but specific photobleaching rates are not documented. | General | [2] |
Conclusion
This compound presents a viable and sensitive option for staining nucleic acids in gel electrophoresis. Its potential for use in fluorescence microscopy and flow cytometry is promising but requires further optimization and characterization. The provided protocols offer a starting point for researchers interested in exploring the applications of this dye. As with any staining procedure, empirical determination of optimal conditions for specific experimental setups is recommended. The lack of comprehensive quantitative data, such as fluorescence quantum yield and DNA binding affinity, highlights an area for future research to fully establish this compound as a standard nucleic acid stain.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scichem.com [scichem.com]
- 4. scbt.com [scbt.com]
- 6. dudley-chem.com [dudley-chem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Comparison of Blue Nucleic Acid Dyes for Flow Cytometric Enumeration of Bacteria in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Applications of Blue Stains in Plant Cell Biology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of various blue stains in plant cell biology. While the query specified "Indoine Blue," it is important to note that this term is often used synonymously with Janus Green B, a stain with a specific application for mitochondrial visualization. To provide a comprehensive resource, this guide also covers other commonly used blue stains that are indispensable for plant cell research: Toluidine Blue O for cell wall analysis, Iodine-Potassium Iodide for starch detection, and Evans Blue for cell viability assessment.
Section 1: this compound (Janus Green B) for Mitochondrial Staining
Application Note:
This compound, more commonly known as Janus Green B, is a vital stain used for the specific visualization of mitochondria in living plant cells. Its mechanism of action is dependent on the metabolic activity of the mitochondria. The dye is actively taken up by living cells and accumulates in the mitochondria. The cytochrome oxidase system within the inner mitochondrial membrane maintains the dye in its oxidized, blue-green colored state. In the cytoplasm, the dye is chemically reduced to a colorless or pink compound. This differential staining allows for the clear visualization of metabolically active mitochondria against a transparent cytoplasmic background. This technique is particularly useful for studying mitochondrial distribution, morphology, and dynamics in response to various stimuli or in different genetic backgrounds.
Quantitative Data Summary:
| Parameter | Description | Value/Observation |
| Target Organelle | Primary site of staining | Mitochondria |
| Stain Color | Color of the stain in the target organelle | Blue-green |
| Cytoplasm Color | Color of the cytoplasm after staining | Colorless to light pink |
| Cell Viability | Requirement for successful staining | Living, metabolically active cells |
| Concentration Range | Typical working concentration of the stain | 0.001% to 0.02% (w/v) |
| Incubation Time | Typical time for staining | 10 - 30 minutes |
Experimental Protocol: Vital Staining of Mitochondria with Janus Green B
Materials:
-
Janus Green B powder
-
Distilled water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Plant tissue (e.g., onion epidermal peels, Arabidopsis seedlings)
-
Microscope slides and coverslips
-
Forceps and dissecting needles
-
Microscope with bright-field illumination
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.1% (w/v) stock solution of Janus Green B in distilled water.
-
For the working solution, dilute the stock solution to a final concentration of 0.01% (w/v) in distilled water or buffer immediately before use.
-
-
Sample Preparation:
-
Prepare thin sections of the plant tissue. For example, carefully peel a thin epidermal layer from an onion bulb scale.
-
Immediately place the tissue section in a drop of the 0.01% Janus Green B working solution on a clean microscope slide.
-
-
Staining:
-
Incubate the tissue in the staining solution for 15-20 minutes at room temperature. Avoid excessive light exposure during incubation.
-
-
Mounting and Observation:
-
After incubation, carefully place a coverslip over the tissue.
-
Observe the stained tissue under a light microscope. Start with low power to locate the cells and then switch to high power to visualize the stained mitochondria. Mitochondria will appear as small, blue-green, spherical, or rod-shaped organelles within the cytoplasm.
-
Workflow for Janus Green B Staining of Plant Mitochondria
Caption: Workflow for vital staining of plant mitochondria with Janus Green B.
Section 2: Toluidine Blue O for General Histological Staining
Application Note:
Toluidine Blue O (TBO) is a metachromatic cationic dye widely used for general histological staining of plant tissues. Its ability to stain different cellular components in various colors (metachromasia) makes it a powerful tool for differentiating cell types and observing cell wall composition. TBO stains acidic tissue components. Pectin-rich primary cell walls and cytoplasm typically stain reddish-purple, while lignified secondary cell walls of xylem and sclerenchyma stain green to blue-green. This differential staining is invaluable for studies in plant anatomy, development, and pathology.[1]
Quantitative Data Summary:
| Cellular Component | Stained Color with TBO |
| Pectin-rich primary cell walls | Reddish-purple |
| Lignified secondary cell walls | Green to blue-green |
| Cytoplasm and Nuclei | Dark blue to purple |
| Cutin | Purple |
| Suberin | Blue-green |
Experimental Protocol: Toluidine Blue O Staining of Plant Sections
Materials:
-
Toluidine Blue O powder
-
Distilled water
-
Plant tissue (e.g., stems, roots, leaves)
-
Fixative (e.g., FAA: formalin-acetic acid-alcohol)
-
Ethanol series for dehydration (50%, 70%, 95%, 100%)
-
Embedding medium (e.g., paraffin)
-
Microtome
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Fixation:
-
Fix small pieces of plant tissue in FAA for at least 24 hours.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed tissue through an ethanol series.
-
Infiltrate and embed the tissue in paraffin.
-
-
Sectioning:
-
Section the embedded tissue using a microtome to the desired thickness (e.g., 8-12 µm).
-
-
Staining:
-
Deparaffinize and rehydrate the sections on the microscope slides.
-
Prepare a 0.05% (w/v) aqueous solution of Toluidine Blue O.
-
Immerse the slides in the TBO solution for 1-2 minutes.
-
-
Washing and Dehydration:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
Rapidly dehydrate the sections through an ethanol series.
-
-
Clearing and Mounting:
-
Clear the sections in xylene.
-
Mount a coverslip using a suitable mounting medium.
-
-
Observation:
-
Observe the stained sections under a light microscope.
-
Workflow for Toluidine Blue O Staining
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indoine Blue Background Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background staining encountered during experiments with Indoine blue and other immunolabeling techniques.
Troubleshooting Guide: Reducing High Background Staining
High background staining can obscure specific signals, leading to misinterpreted results. The following guide outlines common causes and solutions to minimize background noise.
| Problem ID | Cause of High Background | Suggested Solution(s) | Expected Outcome |
| BG-01 | Insufficient Blocking | Increase blocking incubation time (e.g., from 30 minutes to 1 hour). Use a higher concentration of the blocking agent (e.g., 5-10% normal serum). Consider using a different blocking agent (e.g., Bovine Serum Albumin [BSA] or commercial blocking buffers). | Reduction in non-specific antibody binding to the tissue. |
| BG-02 | Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. Start with a 1:100 dilution and test a range of dilutions (e.g., 1:200, 1:500, 1:1000).[1][2][3][4][5] | Decreased non-specific binding of the primary antibody, improving the signal-to-noise ratio. |
| BG-03 | Secondary Antibody Non-Specific Binding | Run a "secondary antibody only" control (omit the primary antibody) to confirm non-specific binding.[4] Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.[4] Titrate the secondary antibody to its optimal concentration. | Elimination of background caused by the secondary antibody. |
| BG-04 | Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[6][7] Add a mild detergent like Tween-20 (0.05%) to the wash buffer to help remove unbound antibodies.[3][6] | More effective removal of unbound antibodies, leading to a cleaner background. |
| BG-05 | Endogenous Enzyme Activity (for enzymatic detection) | If using a peroxidase-based system, quench endogenous peroxidase activity with a 3% hydrogen peroxide (H2O2) solution before primary antibody incubation.[1][4][8] For alkaline phosphatase-based systems, use levamisole to block endogenous alkaline phosphatase activity.[1][4] | Prevention of false-positive signals generated by endogenous enzymes. |
| BG-06 | Tissue Autofluorescence (for fluorescent detection) | Treat sections with a quenching agent like Sudan Black B or a commercial autofluorescence quencher.[6][9] View an unstained section under the microscope to assess the level of autofluorescence. Choose a fluorophore with an emission spectrum that does not overlap with the autofluorescence.[8] | Reduction of background fluorescence originating from the tissue itself. |
| BG-07 | Tissue Sections Drying Out | Use a humidified chamber during all incubation steps.[1][2] Ensure slides are always covered with sufficient buffer or antibody solution. | Prevention of non-specific antibody binding caused by drying artifacts. |
| BG-08 | Over-fixation of Tissue | Reduce the fixation time.[2] The optimal fixation time can vary depending on the tissue type and size. | Minimized epitope masking and cross-linking that can contribute to background staining. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I experience high background staining?
A1: The first step is to run proper controls. A "no primary antibody" control will help you determine if the secondary antibody is causing the background staining.[4] Also, reviewing your protocol for adequate blocking and washing steps is crucial, as these are common sources of high background.
Q2: How do I perform an antibody titration to find the optimal concentration?
A2: To titrate your primary antibody, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) and test each on your tissue sections while keeping all other parameters constant. The optimal dilution is the one that provides a strong specific signal with the lowest background.[1][3][5]
Q3: Can the type of blocking buffer affect my background?
A3: Yes, the choice of blocking buffer is important. Normal serum from the same species as the secondary antibody is often recommended.[7] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking. Alternatively, protein-based blockers like BSA can be effective. It may be necessary to test different blocking agents to find the one that works best for your specific antibody and tissue.
Q4: My tissue seems to be fluorescent even before I add any fluorescent antibodies. What can I do?
A4: This is likely due to autofluorescence from the tissue itself, which can be caused by components like collagen, elastin, or red blood cells, or induced by aldehyde fixation.[9] You can try to reduce this by treating your sections with an autofluorescence quenching solution, such as Sudan Black B, or a commercially available quenching kit.[6][9]
Q5: Why are my wash steps so important?
A5: Thorough washing between incubation steps is critical for removing unbound antibodies that can otherwise bind non-specifically and contribute to high background. Insufficient washing can leave residual antibodies on the tissue, leading to a "dirty" appearance. Increasing the duration and number of washes, and including a detergent like Tween-20 in your wash buffer, can significantly improve your results.[3][6]
Experimental Protocol: Optimizing Antibody Concentration via Titration
This protocol describes a method for determining the optimal primary antibody concentration to reduce background staining.
-
Prepare Tissue Sections: Prepare a set of at least four identical tissue sections on separate slides.
-
Deparaffinization and Rehydration (if applicable): For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (if required): Perform antigen retrieval according to your established protocol (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block all sections with your standard blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Prepare four different dilutions of your primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS).
-
Slide 1: 1:100 dilution
-
Slide 2: 1:200 dilution
-
Slide 3: 1:500 dilution
-
Slide 4: 1:1000 dilution
-
Apply each dilution to its respective slide and incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash all slides three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBS-T).
-
Secondary Antibody Incubation: Apply the secondary antibody, diluted at its standard concentration, to all slides and incubate for 1 hour at room temperature in a humidified chamber.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Proceed with your standard detection method (e.g., chromogenic or fluorescent development).
-
Counterstaining and Mounting: Counterstain and mount the slides as per your usual protocol.
-
Analysis: Examine the slides under a microscope. Compare the signal intensity and background staining across the different dilutions. The optimal dilution will exhibit strong specific staining with minimal background.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background staining.
Caption: Troubleshooting workflow for high background staining.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. biossusa.com [biossusa.com]
- 3. researchgate.net [researchgate.net]
- 4. bma.ch [bma.ch]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Indoine Blue Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak Indoine blue staining in their experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Weak Staining
Q1: My this compound staining is consistently weak or faint. What are the primary areas I should investigate?
Weak or faint staining with this compound can stem from several factors throughout the staining protocol. The most common areas to troubleshoot are:
-
Reagent Quality and Preparation: The quality and correct preparation of the this compound staining solution are critical.
-
Tissue Preparation and Fixation: Improper fixation or processing of the tissue can significantly impact stain binding.
-
Staining Protocol Parameters: Incubation times, temperature, and pH of the staining solution play a crucial role in staining intensity.
-
Differentiation and Dehydration: Excessive destaining or improper dehydration can lead to the loss of the stain from the tissue.
Q2: How can I optimize the this compound staining solution itself?
The concentration and pH of the staining solution are key variables. Since this compound is a basic dye, its binding to acidic tissue components (like proteins) is pH-dependent.
-
Concentration: If the staining is too weak, the dye concentration may be too low. You can try incrementally increasing the concentration.
-
pH: The pH of the staining solution can significantly affect the binding of a basic dye. An alkaline pH can enhance the staining of nucleic acids and proteins. Consider preparing your this compound solution in a buffer with a slightly alkaline pH (e.g., pH 8.0).
-
Freshness: Staining solutions can degrade over time. It is always best to use a freshly prepared solution. If you are using a stock solution, ensure it has been stored correctly and is within its expiration date.
Q3: Could my tissue preparation be the cause of the weak staining?
Absolutely. Proper tissue preparation is fundamental for successful staining. Here are some common issues:
-
Inadequate Fixation: Poor fixation can lead to the degradation of tissue components, resulting in fewer binding sites for the dye. Ensure that the tissue is adequately fixed immediately after collection.[1] The fixative-to-tissue ratio should be at least 20:1.[1]
-
Incomplete Deparaffinization: If you are working with paraffin-embedded tissues, residual wax can prevent the aqueous this compound solution from penetrating the tissue, leading to weak or uneven staining.[2][3] Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
-
Tissue Thickness: Sections that are too thin may not have enough tissue to produce a strong staining signal. Conversely, sections that are too thick can lead to uneven staining and high background.
Q4: What parameters of the staining protocol should I focus on to improve weak staining?
Optimizing the core staining steps is crucial for achieving the desired intensity.
-
Staining Time: The incubation time in the this compound solution may be insufficient. Try increasing the staining time incrementally.
-
Temperature: Gently warming the staining solution can sometimes enhance dye uptake. However, this should be done cautiously to avoid damaging the tissue.
-
Washing/Rinsing Steps: While necessary to remove excess dye, overly aggressive or prolonged washing steps can also wash out the stain from the tissue. Use gentle rinsing and check your rinse times.[3]
Quantitative Data Summary
The following table provides a starting point for optimizing your this compound staining protocol. These are general recommendations based on principles for basic dyes and may require further optimization for your specific application.
| Parameter | Recommended Starting Point | Optimization Range | Potential Issue with Weak Staining |
| This compound Concentration | 0.1% (w/v) | 0.05% - 0.5% (w/v) | Concentration too low. |
| Solvent | Distilled Water or 1% Acetic Acid | Buffer at pH 7.5 - 8.5 | Inappropriate pH for optimal binding. |
| Staining Time | 5-10 minutes | 2 - 30 minutes | Incubation time is too short. |
| Staining Temperature | Room Temperature (20-25°C) | Room Temperature to 37°C | Suboptimal temperature for dye uptake. |
| Differentiation | 70% Ethanol | 50% - 95% Ethanol | Excessive destaining. |
| Rinsing Time | 30 seconds | 10 - 60 seconds | Over-rinsing removes the stain. |
Experimental Protocols
This compound Staining Protocol for Paraffin-Embedded Sections
This protocol is a general guideline and may need to be optimized for your specific tissue and target.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
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Immerse slides in 0.1% this compound solution for 5-10 minutes.
-
-
Rinsing:
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Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in 70% ethanol to remove excess dye. Monitor this step microscopically.
-
-
Dehydration and Clearing:
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Dehydrate through graded alcohols: 95% ethanol (2 changes, 30 seconds each), 100% ethanol (2 changes, 30 seconds each).
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
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Mount with a xylene-based mounting medium.
-
Visual Troubleshooting Guides
Below are diagrams to assist in troubleshooting weak this compound staining.
References
Technical Support Center: Indoine Blue Precipitate Formation
A Note on Terminology: In experimental and analytical contexts, issues with "Indoine Blue" precipitation most commonly refer to the formation of Indophenol Blue . This deep blue dye is the final product of the Berthelot reaction, a widely used colorimetric method for the determination of ammonia. This guide focuses on preventing and troubleshooting precipitate formation during this specific assay.
Frequently Asked Questions (FAQs)
Q1: What is Indophenol Blue and why does it precipitate?
Indophenol Blue is the dye molecule formed when a solution containing ammonium (NH₄⁺) is reacted with phenol and an oxidizing agent like sodium hypochlorite, typically catalyzed by sodium nitroprusside. While stable under ideal conditions, the dye can precipitate out of solution due to several factors:
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Interfering Ions: The presence of certain metal ions, such as ferrous (Fe²⁺), chromous (Cr²⁺), and manganous (Mn²⁺) ions, can cause precipitation. Copper (Cu²⁺) ions are particularly problematic as they can inhibit color development altogether.[1]
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Incorrect pH: The Berthelot reaction is highly pH-dependent. If the pH of the sample or reagents is outside the optimal range, it can lead to poor color formation and precipitation.[2][3]
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High Salinity: Samples with high concentrations of dissolved salts and minerals, such as geothermal or sea water, can interfere with the reaction. This "salt effect," particularly from magnesium ions, can diminish color production and cause precipitation.[2][3]
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Particulate Matter: Undissolved solids in the initial sample can act as nucleation sites, promoting the precipitation of the dye.[1]
Q2: Can the choice of reagents affect stability and precipitate formation?
Absolutely. The quality, concentration, and preparation of reagents are critical.
-
Complexing Agents: The inclusion of chelating or complexing agents is the most effective preventative measure. Additives like EDTA (Ethylene Diamine Tetraacetic Acid), sodium potassium tartrate, and sodium citrate work by binding to interfering metal ions, preventing them from causing precipitation.[1][2]
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Reagent Stability: Some reagents, particularly the oxidizing solution (sodium hypochlorite), have a limited shelf life and can degrade over time, leading to inconsistent results.[2] It is crucial to use fresh reagents for optimal performance.
Quantitative Data and Key Parameters
For successful Indophenol Blue assays, several parameters must be controlled. The table below summarizes the key factors and recommended conditions.
| Parameter | Recommended Condition / Reagent | Purpose & Notes |
| Analysis Wavelength | 630 - 660 nm | The peak absorbance for the Indophenol Blue complex.[1][4] |
| Interfering Cations | Fe²⁺, Cr²⁺, Mn²⁺, Cu²⁺ | These ions can cause positive interference through precipitation or negative interference by inhibiting color development.[1] |
| Interfering Anions | Nitrite (NO₂⁻), Sulfite (SO₃²⁻) | Can cause interference if present in significant excess (e.g., 100-fold).[1] |
| pH Control | Maintain optimal pH | The intensity of the final blue color is highly dependent on the reaction pH.[2] |
| Chelating Agent | EDTA | Prevents precipitation caused by multivalent cations.[1] |
| Complexing Agents | Sodium Potassium Tartrate & Sodium Citrate | Reduces interference from high salt concentrations and prevents precipitation.[2] |
| Catalyst | Sodium Nitroprusside | Used to catalyze the reaction and enhance color development.[1][2] |
| Incubation | ~1 hour in the dark at room temp. | Allows for complete color development before measurement.[3] |
Experimental Protocols
Standard Protocol for Ammonia Determination with Precipitation Prevention
This protocol outlines the key steps for quantifying ammonia using the Indophenol Blue method while actively preventing precipitate formation.
1. Reagent Preparation:
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Complexing Reagent: Prepare a solution containing sodium potassium tartrate and sodium citrate. This will be added to samples to sequester interfering ions.
-
Alkaline Phenol Solution: Prepare a solution of phenol in an alkaline buffer.
-
Sodium Nitroprusside Solution (0.05%): Dissolve 0.5 g of sodium nitroprusside in 1000 mL of reagent water. Store in a brown bottle.[2]
-
Oxidizing Solution: Prepare a solution containing sodium hypochlorite and sodium hydroxide. This reagent is stable for about two days.[2][4]
2. Sample Preparation:
-
If the sample contains particulate matter, filter it through a suitable membrane filter before analysis.[1]
3. Assay Procedure:
-
To your sample (or standard/blank), add the Complexing Reagent . Mix thoroughly.
-
Add the Alkaline Phenol Solution , followed by the Sodium Nitroprusside Solution . Mix after each addition.[3]
-
Add the Oxidizing Solution to initiate the color-forming reaction.
-
Cap or seal the reaction vessel (e.g., with Parafilm) and incubate in the dark at room temperature (22-25°C) for at least 1 hour to allow for full color development.[3]
-
Measure the absorbance of the solution at a wavelength between 630 nm and 660 nm using a spectrophotometer.
-
Calculate the ammonia concentration based on a standard curve prepared using the same procedure.
Caption: A flowchart of the ideal experimental workflow to prevent Indophenol Blue precipitation.
Troubleshooting Guide
Problem: A blue precipitate formed immediately after adding reagents.
-
Possible Cause 1: Interfering Metal Ions. Your sample likely contains high concentrations of cations like Fe²⁺ or Mn²⁺.
-
Possible Cause 2: Incorrect pH. The pH of the final reaction mixture is outside the optimal range.
-
Solution: Check the pH of all reagent solutions and the sample itself. Adjust as necessary to ensure the final reaction environment is correct. In samples with high mineral content, a hidden buffering system may be present, requiring specific pretreatment.[3]
-
Problem: The final solution has weak or no blue color.
-
Possible Cause 1: Copper Ion Inhibition. Your sample may contain copper ions (Cu²⁺), which are known to strongly inhibit color development.[1]
-
Solution: The addition of EDTA should prevent this interference.[1]
-
-
Possible Cause 2: Degraded Reagents. The oxidizing solution (sodium hypochlorite) is particularly susceptible to degradation.
-
Solution: Prepare fresh reagents, especially the oxidizing solution, which is often stable for only a few days.[2]
-
Problem: My results are inconsistent, especially with high-salinity samples.
-
Possible Cause: Salt Effect. High concentrations of ions, especially magnesium (Mg²⁺), can interfere with the Indophenol reaction, diminishing color production.[2]
-
Solution: Use a complexing reagent containing sodium potassium tartrate and sodium citrate, which is designed to mitigate these effects.[2] For extremely high-mineral samples like geothermal water, specialized pretreatment techniques to neutralize pH and minimize salt interference may be necessary.[3]
-
Caption: A decision tree for troubleshooting unexpected Indophenol Blue precipitate.
References
Technical Support Center: Optimizing Indoine Blue (DMACA) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indoine Blue (DMACA-based) assays for the detection of indole.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" reaction?
A1: The "this compound" reaction refers to the colorimetric test for indole production, where the reagent p-dimethylaminocinnamaldehyde (DMACA) reacts with indole in an acidic environment to produce a characteristic blue to blue-green colored compound.[1][2][3] This test is a highly sensitive method for detecting indole produced by various microorganisms or in biological samples.
Q2: What is the principle behind the this compound (DMACA) assay?
A2: The assay is based on the ability of certain bacteria to produce the enzyme tryptophanase, which breaks down the amino acid tryptophan into indole, pyruvic acid, and ammonia.[4] The DMACA reagent then reacts specifically with the produced indole to form a blue-colored complex, providing a visual confirmation of indole presence.[1][2][3]
Q3: How long should I incubate my bacterial culture before performing the this compound spot test?
A3: For optimal results, it is recommended to use a fresh, 18-24 hour old bacterial culture grown on a tryptophan-rich medium.[1] This ensures that the bacteria have had sufficient time to grow and produce a detectable amount of indole.
Q4: How quickly should the blue color appear in a spot test?
A4: In a positive spot test, the blue or blue-green color should develop rapidly, typically within 10 to 30 seconds, and not exceeding 3 minutes.[1][5]
Q5: Can I quantify the amount of indole using the this compound (DMACA) reagent?
A5: Yes, the DMACA reagent can be used for the quantitative analysis of indole and its derivatives through spectrophotometry.[1][6][7][8] The intensity of the blue color, measured by absorbance at a specific wavelength (typically around 625-675 nm), is proportional to the indole concentration.[1][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No blue color development (False Negative) | 1. The bacterial strain is indole-negative. | Verify the expected result for your bacterial strain. Run a positive control (e.g., E. coli) and a negative control. |
| 2. Insufficient tryptophan in the culture medium. | Ensure the use of a tryptophan-rich medium. Avoid media where tryptophan is destroyed during preparation (e.g., Mueller-Hinton agar).[2] | |
| 3. Presence of glucose in the medium. | Glucose metabolism can produce acidic byproducts that inhibit indole production. Use a glucose-free medium.[2] | |
| 4. The bacterial culture is too old or not viable. | Use a fresh, 18-24 hour culture for the test. | |
| 5. Reagent has degraded. | Store the DMACA reagent properly and check for any signs of deterioration. | |
| Weak blue color development | 1. Low level of indole production by the organism. | Consider a more sensitive tube test with a longer incubation period (24-48 hours) to allow for more indole accumulation. |
| 2. Insufficient bacterial inoculum. | Use a visible amount of bacterial colony for the spot test. | |
| Pink or other color development (False Positive/Ambiguous) | 1. Use of media containing dyes. | Avoid taking colonies from media with indicators like MacConkey or EMB agar, as the dye can interfere with color interpretation.[1] |
| 2. Contaminated culture. | Ensure you are testing a pure culture of the organism. | |
| 3. Diffusion of indole from nearby positive colonies. | When testing colonies directly on a plate, be aware that indole can diffuse and cause adjacent negative colonies to appear positive.[1] |
Quantitative Data Presentation
The following table provides illustrative data on the relationship between indole concentration and absorbance in a spectrophotometric DMACA assay. Please note that the optimal incubation time for your specific bacterial strain to produce a certain concentration of indole needs to be determined empirically.
| Incubation Time (hours) (Illustrative) | Indole Concentration (µM) | Absorbance at 625 nm (AU) |
| 0 | 0 | 0.05 |
| 4 | 50 | 0.25 |
| 8 | 100 | 0.50 |
| 12 | 200 | 0.95 |
| 18 | 350 | 1.50 |
| 24 | 500 | 1.85 |
This data is for illustrative purposes to demonstrate the expected trend in a quantitative this compound (DMACA) assay.
Experimental Protocols
Protocol 1: this compound (DMACA) Spot Test
Objective: To rapidly detect the production of indole by a bacterial culture.
Materials:
-
18-24 hour pure bacterial culture on a tryptophan-rich agar plate
-
p-dimethylaminocinnamaldehyde (DMACA) reagent
-
Whatman No. 1 filter paper
-
Sterile inoculating loop or wooden applicator stick
Procedure:
-
Place a piece of filter paper in a sterile petri dish.
-
Add a few drops of the DMACA reagent to a spot on the filter paper.
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Using a sterile loop or applicator stick, pick a well-isolated colony from the culture plate.
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Smear the colony onto the reagent-saturated area of the filter paper.
-
Observe for a color change within 10-30 seconds.
Interpretation of Results:
-
Positive: Development of a blue to blue-green color.
-
Negative: No color change or the appearance of a pinkish hue.
Protocol 2: Quantitative this compound (DMACA) Assay
Objective: To quantify the concentration of indole in a liquid sample (e.g., bacterial culture supernatant).
Materials:
-
Bacterial culture supernatant or indole-containing sample
-
DMACA reagent
-
Microplate reader or spectrophotometer
-
96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
-
Indole standard solutions of known concentrations
Procedure:
-
Prepare a standard curve by diluting an indole stock solution to a range of known concentrations.
-
In a 96-well plate or appropriate tubes, mix your samples and standards with the DMACA reagent (a common ratio is 2 parts sample to 1 part reagent).[1]
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance at the optimal wavelength (e.g., 625 nm).[1]
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the indole concentration in your samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. microbenotes.com [microbenotes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Fading of Indoine blue stain and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Indoine blue stain and preventing its fading.
Troubleshooting Guides
This section addresses common issues encountered during this compound staining procedures.
Issue 1: Weak or No Staining
Possible Causes:
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Improper Fixation: Inadequate or inappropriate fixation can mask the target structures, preventing the stain from binding.
-
Incorrect Staining Time: The incubation time with the this compound solution may be too short.
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Suboptimal pH of Staining Solution: The pH of the this compound solution can significantly impact its binding affinity.
-
Expired or Improperly Stored Stain: The this compound powder or stock solution may have degraded over time.
Solutions:
-
Optimize Fixation Protocol: Ensure the tissue is adequately fixed. For formalin-fixed, paraffin-embedded tissues, ensure complete deparaffinization and rehydration. Consider testing different fixatives (e.g., 10% neutral buffered formalin, 4% paraformaldehyde) and fixation times.
-
Increase Staining Time: Incrementally increase the incubation time with the this compound solution.
-
Adjust pH: Verify and adjust the pH of the staining solution according to the protocol. The optimal pH can vary depending on the tissue and target.
-
Use Fresh Stain: Prepare a fresh this compound staining solution from a high-quality, unexpired powder. Store the stock solution as recommended by the manufacturer, typically in a dark, cool place.
Logical Workflow for Troubleshooting Weak or No Staining
Caption: Troubleshooting workflow for weak or no this compound staining.
Issue 2: High Background Staining
Possible Causes:
-
Excessive Staining Time: Over-incubation in the this compound solution can lead to non-specific binding.
-
Inadequate Rinsing: Insufficient rinsing after staining fails to remove unbound stain.
-
High Stain Concentration: The concentration of the this compound solution may be too high.
Solutions:
-
Reduce Staining Time: Decrease the incubation time in the this compound solution.
-
Improve Rinsing: Increase the duration and number of rinses after the staining step. Use a buffer appropriate for the protocol.
-
Dilute the Stain: Prepare a more diluted this compound staining solution.
Issue 3: Fading of this compound Stain
Possible Causes:
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Photobleaching: Exposure to light, especially the high-intensity light from a microscope, is a primary cause of fading for many organic dyes.
-
Oxidation: Reactive oxygen species can chemically alter the dye molecule, leading to a loss of color.
-
Suboptimal Mounting Medium: The mounting medium can affect the stability of the stain. Some mounting media can even contribute to fading.
-
Improper Storage: Storing stained slides in the light or at room temperature for extended periods can accelerate fading.
Solutions:
-
Minimize Light Exposure:
-
Store stained slides in a dark box.
-
Minimize the exposure time to the microscope's light source during imaging.
-
Use neutral density filters to reduce the intensity of the excitation light if possible.
-
-
Use Antifade Mounting Media: Mount coverslips with a commercially available antifade mounting medium. These reagents contain chemicals that protect the stain from photobleaching.
-
Proper Storage: Store slides at 4°C in the dark for long-term preservation.
-
Image Promptly: For critical experiments, capture images as soon as possible after staining and mounting.
Conceptual Diagram of Factors Contributing to Stain Fading
Caption: Key factors that contribute to the fading of this compound stain.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does it stain tissues?
This compound is a synthetic basic dye. In histological applications, its cationic (positively charged) chromophores bind to anionic (negatively charged) tissue components, such as nucleic acids (in the nucleus) and acidic mucosubstances.
Q2: How can I prevent the fading of my this compound-stained slides?
The most effective way to prevent fading is a multi-pronged approach:
-
Use an Antifade Mounting Medium: This is the most critical step.
-
Minimize Light Exposure: Protect your slides from light at all stages after staining.
-
Proper Storage: Store slides in a dark, cold environment (4°C).
-
Prompt Imaging: Acquire images as soon as is practical after staining.
Q3: Are there specific antifade reagents recommended for this compound?
While specific studies on this compound are limited, antifade reagents that are effective for other conventional dyes are likely to be beneficial. These often contain antioxidants or free radical scavengers. It is recommended to test a few different commercially available antifade mounting media to determine the best one for your specific application.
Q4: Can I prepare my own antifade solution?
While recipes for homemade antifade solutions containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) exist, commercially formulated antifade mounting media are generally more reliable and consistent.
Q5: How long can I expect my this compound-stained slides to last without significant fading?
With proper preparation using an antifade mounting medium and correct storage in the dark at 4°C, it is possible to preserve the staining for months to years. However, the rate of fading will depend on the specific tissue, the intensity of the initial stain, and the frequency of observation under a microscope.
Data Presentation
Table 1: Common Antifade Reagent Components and Their Proposed Mechanisms
| Antifade Reagent Component | Proposed Mechanism of Action |
| n-Propyl gallate (NPG) | Antioxidant; scavenges free radicals. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger. |
| p-Phenylenediamine (PPD) | Antioxidant; reduces photobleaching. |
| Trolox (a vitamin E analog) | Antioxidant; reduces the formation of reactive oxygen species. |
Table 2: Experimental Parameters to Quantify this compound Fading
| Parameter | Measurement Method | Purpose |
| Initial Staining Intensity | Image analysis software (e.g., ImageJ) to measure mean pixel intensity in a region of interest (ROI). | Establish a baseline for comparison. |
| Fading Rate under Illumination | Time-lapse imaging of the same ROI under continuous illumination and plotting the decay of fluorescence intensity over time. | Determine the photostability of the stain. |
| Long-term Stability | Imaging the same slide at different time points (e.g., 1 week, 1 month, 6 months) after storage under different conditions. | Evaluate the effectiveness of storage protocols. |
| Antifade Reagent Efficacy | Comparing the fading rates of slides mounted with and without different antifade reagents. | Identify the most effective antifade solution. |
Experimental Protocols
Protocol 1: "Best-Practice" this compound Staining for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Staining:
-
Prepare a 0.1% this compound solution in a suitable buffer (e.g., 1% acetic acid, depending on the target).
-
Filter the staining solution before use.
-
Immerse slides in the this compound solution for 5-15 minutes (optimize time for your specific tissue).
-
Rinse slides briefly in the same buffer used for the staining solution to remove excess stain.
-
Rinse slides in distilled water.
-
-
Dehydration and Clearing:
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in two changes of 100% ethanol for 1 minute each.
-
Immerse slides in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Place a drop of antifade mounting medium onto the tissue section.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure in the dark as per the manufacturer's instructions.
-
Protocol 2: Experimental Workflow for Evaluating Antifade Reagents
This protocol is designed to quantitatively assess the effectiveness of different antifade reagents in preventing the fading of this compound stain.
Experimental Workflow for Testing Antifade Reagents
Caption: Workflow for comparing the efficacy of different antifade mounting media.
Technical Support Center: Optimizing Fluorescent Dye Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in their experiments involving fluorescent dyes. While "Indoine blue" is not a commonly recognized dye and may be a specific formulation or a misspelling, the principles and troubleshooting steps outlined here are broadly applicable to many fluorescent staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in fluorescence-based assays?
The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of a desired signal to the level of background noise. In fluorescence imaging, the "signal" is the specific fluorescence emission from the target of interest, while the "noise" is the unwanted background fluorescence that can obscure the signal. A higher signal-to-noise ratio is crucial for obtaining clear, high-quality data, enabling sensitive detection and accurate quantification of the target.
Q2: What are the common causes of a low signal-to-noise ratio?
A low signal-to-noise ratio can stem from two primary issues: a weak signal or high background. Common causes include suboptimal dye concentration, incorrect filter sets, photobleaching, high autofluorescence from cells or media, and nonspecific binding of the fluorescent dye.[1][2]
Q3: How can I reduce background fluorescence?
Several strategies can be employed to reduce background fluorescence. These include optimizing the dye concentration, using high-quality filters, employing specialized imaging media with reduced autofluorescence, and ensuring adequate washing steps to remove unbound dye.[1] Additionally, using blocking agents can help to reduce nonspecific binding of the dye.
Q4: What should I do if I am observing a weak or no signal?
If the fluorescence signal is weak or absent, first verify that the excitation and emission filters on your microscope are appropriate for the specific dye you are using.[2] Ensure that the dye concentration is optimal; a concentration that is too low will result in a weak signal.[2] Also, consider the health of your cells and the potential for the signal to be quenched by certain components in your sample.[2]
Troubleshooting Guides
Issue 1: High Background Signal
A high background can make it difficult to distinguish the specific signal from your target. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Dye concentration is too high | Perform a concentration titration to determine the optimal dye concentration that provides a bright signal with minimal background.[1] |
| Nonspecific binding of the dye | Increase the number and duration of washing steps after dye incubation. Consider using a blocking solution, such as bovine serum albumin (BSA), to block nonspecific binding sites.[3] |
| Autofluorescence | Image a control sample that has not been stained to assess the level of autofluorescence. If significant, consider using a dye that excites at a longer wavelength (e.g., in the red or far-red spectrum) to avoid the natural fluorescence of many biological samples, which is often in the green spectrum.[1] Using a mounting medium with an anti-fade reagent can also help. |
| Contaminated reagents or buffers | Prepare fresh buffers and solutions. Filter buffers to remove any particulate matter that may contribute to background signal. |
| Incorrect imaging medium | Use an optically clear, buffered saline solution or a specialized low-fluorescence imaging medium for live-cell imaging.[1] |
Issue 2: Weak or No Signal
A weak or absent signal can lead to inconclusive results. The following table provides troubleshooting steps to enhance your signal.
| Potential Cause | Recommended Solution |
| Incorrect microscope filter sets | Ensure that the excitation and emission filters are appropriate for the spectral properties of your fluorescent dye. |
| Dye concentration is too low | Perform a concentration titration to find the optimal dye concentration.[2] |
| Photobleaching (signal fades quickly) | Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time that provides a detectable signal. Use a shutter to block the light path when not actively acquiring images.[2] |
| Suboptimal experimental conditions (e.g., pH, temperature) | Optimize the pH and temperature of your buffers and incubation steps, as dye binding and fluorescence can be sensitive to these parameters. |
| Cell health issues | Ensure that cells are healthy and viable, as compromised cells may not retain the dye properly. |
Experimental Protocols
Protocol: Optimizing Dye Concentration for Fluorescent Staining
This protocol describes a general method for determining the optimal concentration of a fluorescent dye for staining cells in culture.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare Dye Dilutions: Prepare a series of dilutions of the fluorescent dye in an appropriate buffer or cell culture medium. A typical starting point for optimization is to test a range of concentrations below, at, and above the manufacturer's recommended concentration.[1]
-
Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the different dye dilutions to the cells and incubate for the recommended time and temperature, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells multiple times with PBS to remove any unbound dye.
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Imaging: Add imaging buffer to the cells and acquire images using a fluorescence microscope with the appropriate filter sets.
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Analysis: Analyze the images to determine the dye concentration that provides the best signal-to-noise ratio. This is typically the concentration that gives a bright specific signal with the lowest background.
Data Presentation
Table 1: Example of Dye Concentration Optimization
| Dye Concentration | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 0.1 µM | 150 | 50 | 3.0 |
| 0.5 µM | 800 | 100 | 8.0 |
| 1.0 µM | 1500 | 250 | 6.0 |
| 2.0 µM | 1600 | 500 | 3.2 |
| 5.0 µM | 1650 | 800 | 2.1 |
In this example, a concentration of 0.5 µM provides the optimal signal-to-noise ratio.
Visualizations
Caption: A typical experimental workflow for fluorescent staining of cells.
Caption: A troubleshooting flowchart for addressing low signal-to-noise ratio.
References
Technical Support Center: Indoine Blue Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indoine blue staining in their experiments. The primary focus is on optimizing staining results by adjusting pH and other critical parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a synthetic, basic dye used in histology and cytology to visualize cellular structures.[1] Its cationic properties allow it to bind to negatively charged components within cells, such as nucleic acids in the nucleus and proteins in the cytoplasm, making it a valuable tool for enhancing contrast in tissue samples under microscopic examination.[1]
Q2: How does pH influence the effectiveness of this compound staining?
The pH of the staining solution is a critical factor that governs the electrostatic interactions between the cationic this compound dye and the anionic tissue components. In a more acidic solution (lower pH), an excess of protons can neutralize the negative charges on cellular structures, leading to reduced dye binding and potentially weak or faint staining. Conversely, a more alkaline solution (higher pH) can increase the net negative charge of tissues, promoting stronger binding with the positively charged this compound dye. However, excessively high pH can lead to non-specific background staining.
Q3: What are the visual indicators of suboptimal pH in my this compound staining results?
Suboptimal pH levels during this compound staining can manifest in several ways:
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Weak or Faint Staining: This often suggests that the staining solution is too acidic (pH is too low), which inhibits the efficient binding of the dye to the target cellular components.
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Excessive Background Staining: A high level of non-specific staining across the tissue section can indicate that the pH is too alkaline (too high), causing the dye to bind indiscriminately to various cellular elements.
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Inconsistent Staining: Variations in staining intensity across different samples or even within the same sample can sometimes be attributed to inconsistent pH levels in the staining or rinsing solutions.
Q4: Can any acid or base be used to adjust the pH of the this compound staining solution?
It is recommended to use dilute solutions of common laboratory acids (e.g., acetic acid, hydrochloric acid) or bases (e.g., sodium hydroxide, ammonium hydroxide) to adjust the pH. It is crucial to use high-purity reagents to avoid introducing contaminants that could interfere with the staining process. Buffers, such as phosphate or citrate buffers, can also be used to maintain a stable pH throughout the staining procedure.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH-related problems.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too low (acidic), preventing the cationic dye from binding to anionic tissue components. | Prepare fresh staining solution and carefully adjust the pH to a slightly alkaline range (e.g., pH 7.5-8.5). Use a calibrated pH meter for accuracy. |
| Suboptimal Dye Concentration: The concentration of the this compound solution may be too low. | Prepare a fresh solution with a higher concentration of this compound. | |
| Insufficient Staining Time: The incubation time in the staining solution may be too short for adequate dye penetration and binding. | Increase the duration of the staining step. | |
| Excessive Background Staining | Incorrect pH of Staining Solution: The pH may be too high (alkaline), leading to non-specific binding of the dye. | Lower the pH of the staining solution to a neutral or slightly acidic range (e.g., pH 6.5-7.0) to increase specificity. |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the tissue. | Ensure thorough but gentle rinsing with a buffer of appropriate pH to remove unbound dye. | |
| High Dye Concentration: The staining solution may be too concentrated. | Dilute the this compound solution. | |
| Uneven Staining | Inconsistent pH during Staining: Fluctuations in the pH of the staining or rinsing solutions. | Use buffered solutions for staining and rinsing to maintain a stable pH. |
| Poor Fixation: Inadequate or improper tissue fixation can lead to uneven dye penetration. | Ensure that the tissue is properly fixed according to a standard protocol before proceeding with staining. | |
| Presence of Precipitate in Stain: The dye may have precipitated out of the solution. | Filter the this compound staining solution before use to remove any precipitate. |
Experimental Protocols
Representative this compound Staining Protocol for Paraffin-Embedded Sections
This protocol is a general guideline. Optimal incubation times and concentrations should be determined empirically.
Reagents and Materials:
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This compound powder
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Distilled water
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1% Acetic Acid
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Phosphate Buffered Saline (PBS) at pH 7.4
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Xylene
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Ethanol (100%, 95%, 70%)
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Mounting medium
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Coplin jars
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Microscope slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse gently in distilled water.
-
-
Staining:
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Prepare a 0.1% (w/v) this compound staining solution in distilled water. Adjust the pH to the desired level (e.g., start with pH 7.5) using dilute NaOH or acetic acid.
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Immerse slides in the this compound solution for 3-5 minutes.
-
-
Differentiation (Optional):
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If the staining is too intense, briefly dip the slides in 1% acetic acid to remove excess stain. Monitor microscopically to achieve the desired intensity.
-
-
Rinsing:
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Rinse slides in distilled water to remove the differentiation solution.
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Wash in PBS (pH 7.4) for 2 minutes.
-
-
Dehydration and Mounting:
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Dehydrate the sections through graded ethanols: 70%, 95%, and two changes of 100% for 3 minutes each.
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Clear in two changes of xylene for 5 minutes each.
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Mount with a permanent mounting medium.
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Expected Results:
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Nuclei: Blue to dark blue
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Cytoplasm: Light blue
Visualizations
Caption: Troubleshooting workflow for pH-related issues in this compound staining.
Caption: The role of pH in modulating the electrostatic interaction between this compound dye and tissue components.
References
Technical Support Center: Troubleshooting Blue Artifacts in Microscopy
Welcome to the technical support center for microscopy imaging. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to blue artifacts observed in microscopy images. While the term "Indoine blue" does not correspond to a recognized stain in microscopy literature, this guide addresses various phenomena that can lead to the appearance of unwanted blue signals or overstaining, which may be what you are encountering.
This guide is divided into frequently asked questions (FAQs) and troubleshooting sections covering artifacts in both fluorescence and brightfield microscopy.
Section 1: Photoblueing Artifacts in Fluorescence Microscopy
Photoblueing is a phenomenon where a fluorescent dye, upon intense laser irradiation, photoconverts to a blue-shifted fluorescent molecule.[1][2][3] This can create significant artifacts in multicolor fluorescence imaging, leading to false-positive signals in blue detection channels.
Frequently Asked Questions (FAQs) about Photoblueing
Q1: What is photoblueing?
A1: Photoblueing is a photochemical process where a fluorophore, as an intermediate step in the photobleaching pathway, is converted into a molecule that emits light at a shorter, blue-shifted wavelength.[1][2][3] This is particularly common with far-red organic dyes under the intense laser light used in super-resolution microscopy.[3]
Q2: Which fluorescent dyes are prone to photoblueing?
A2: Several commonly used organic dyes can exhibit photoblueing. For example, Alexa Fluor 647, a widely used far-red dye, can photoconvert to a blue-shifted emissive species when irradiated with a 561 nm laser.[3]
Q3: How can photoblueing lead to artifacts in my images?
A3: Photoblueing can cause severe artifacts in multicolor fluorescence imaging by creating "bleed-through" or "crosstalk" into detection channels intended for other fluorophores.[4] This can result in false colocalization signals, where two molecules appear to be in the same location when they are not.[4]
Troubleshooting Guide: Photoblueing Artifacts
| Problem | Potential Cause | Recommended Solution |
| Unexpected blue signal in a multicolor experiment | Photoconversion of a red or far-red dye. | - Reduce laser power and exposure time. - Choose fluorophores less prone to photoblueing. - Use imaging buffers with reducing agents, as they can alter the dynamics of the photoconversion reaction.[3] - Perform sequential imaging to separate the excitation of different fluorophores. |
| False colocalization with a blue channel marker | The blue-converted species of another dye is being detected.[4] | - Confirm the artifact by imaging a sample stained with only the suspected dye and checking for signal in the blue channel. - Select dye pairs with greater spectral separation. |
Experimental Workflow to Minimize Photoblueing
The following workflow can help minimize the impact of photoblueing on your fluorescence microscopy experiments.
Section 2: "Too Blue" Artifacts in Brightfield Microscopy
In histological staining, such as Hematoxylin and Eosin (H&E) or Gram staining, an excessive blue or purple appearance is a common artifact. This can obscure cellular details and lead to misinterpretation of the results.
Frequently Asked Questions (FAQs) about "Too Blue" Staining
Q1: Why do my H&E stained slides look too blue?
A1: In H&E staining, an overly blue appearance is typically due to excessive staining with hematoxylin or insufficient differentiation with acid alcohol.[5] The hematoxylin stains the basophilic structures (like the nucleus) blue, and if not properly controlled, it can overpower the eosin counterstain.
Q2: In Gram staining, what causes the sample to be excessively blue/purple?
A2: Gram staining differentiates bacteria based on their cell wall. If the decolorization step is insufficient, Gram-negative bacteria will not be properly decolorized and will retain the crystal violet-iodine complex, appearing blue/purple like Gram-positive bacteria. Also, overexposure to the safranin counterstain can sometimes replace the crystal violet-iodine complex.[5]
Q3: Can the pH of my reagents affect the blueness of the stain?
A3: Yes, the pH of your buffer solution can significantly impact staining intensity. For some stains, a higher pH (e.g., 7.2) can make the stain appear "too blue." Switching to a buffer with a lower pH (e.g., 6.8) can increase the intensity of the eosinophilic (red) components.[5]
Troubleshooting Guide: "Too Blue" Staining
| Stain Type | Problem | Potential Cause | Recommended Solution |
| H&E | Excessively blue tissue | - Overstaining with hematoxylin. - Inadequate differentiation. | - Reduce the time the specimen is in the hematoxylin stain. - Increase the differentiating time in acid alcohol or increase its concentration (e.g., from 0.5% to 1%).[5] |
| Gram Stain | Gram-negative organisms appear purple/blue | - Inefficient decolorization. - Insufficient iodine exposure. | - Increase the duration of the decolorization step. - Ensure adequate iodine exposure, as it is crucial for forming the crystal violet-iodine complex. Keep iodine bottles closed to prevent loss of potency.[5] |
| General | Stain is too blue | - pH of the buffer is too high. | - Switch from a pH 7.2 buffer to a pH 6.8 buffer to enhance red/pink components.[5] |
Logical Troubleshooting Flow for "Too Blue" H&E Stains
Section 3: General Staining Artifacts
Many artifacts are not specific to a particular color but result from issues in the overall experimental protocol.
Frequently Asked Questions (FAQs) about General Artifacts
Q1: What are some common sources of artifacts in sample preparation?
A1: Common issues during sample preparation include the presence of air bubbles, which can distort light, and crushing the sample with the coverslip, which can damage the tissue structure.[6] Inadequate deparaffinization of tissue sections can also lead to uneven, spotty background staining.[7]
Q2: How can I prevent non-specific background staining?
A2: High background staining can be caused by using too high a concentration of the primary antibody or incubating for too long.[8] Using a blocking solution and ensuring all reagents are fresh and properly stored can also help minimize background.
Q3: Could my reagents be the cause of artifacts?
A3: Yes, degraded or contaminated reagents are a frequent cause of staining problems. For instance, an old Schiff reagent may lose specificity, and iodine solutions can lose potency if left open.[5][9] It is also important to ensure the pH of your buffers is correct for optimal staining.[8]
Detailed Protocol: Prevention of General Staining Artifacts
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Sample Preparation:
-
Reagent Handling:
-
Staining Procedure:
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Optimize the concentration of primary and secondary antibodies by performing a dilution series.[8][10]
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Ensure all washing steps are thorough to remove unbound antibodies and excess reagents.
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For immunohistochemistry, consider performing an antigen retrieval step, as fixation can sometimes mask epitopes.[10]
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By following these guidelines, you can minimize the occurrence of blue and other artifacts in your microscopy images, leading to more accurate and reliable experimental data.
References
- 1. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Tissue Fixation for Histological Staining
This guide provides troubleshooting advice and frequently asked questions regarding tissue fixation for optimal blue staining in histology. While the specific term "Indoine blue staining" is not a commonly recognized histological procedure, this guide will focus on the principles of achieving excellent blue nuclear staining with Hematoxylin, a fundamental component of many routine and special stains. The principles discussed here are broadly applicable to various histological staining methods that produce blue coloration.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial step for achieving good blue staining?
The most critical step is proper tissue fixation. Fixation preserves tissue morphology and antigenicity by preventing autolysis and putrefaction. The choice of fixative and the fixation time can significantly impact the quality of subsequent staining.
Q2: Which fixative is recommended for general-purpose blue staining?
For routine histological staining, including Hematoxylin and Eosin (H&E), 10% neutral buffered formalin (NBF) is the most widely used and recommended fixative.[1] It is versatile and compatible with a wide range of special stains.
Q3: How long should I fix my tissue samples?
The ideal fixation time depends on the tissue size and type. A general guideline is to fix tissues for 18-24 hours.[2] Under-fixation can lead to poor staining in the center of the tissue, while over-fixation can mask epitopes and cause tissue brittleness.[2]
Q4: Can I use a fixative other than formalin?
Yes, other fixatives like Bouin's solution, Zenker's fixative, or alcohol-based fixatives can be used.[1] However, these are often chosen for specific applications. For instance, Bouin's solution can provide excellent nuclear detail but may interfere with some molecular techniques. It's important to choose a fixative that is compatible with your intended staining protocol.
Q5: My tissue sections are showing uneven staining. What could be the cause?
Uneven staining can result from incomplete fixation. This is often seen in larger specimens where the fixative has not fully penetrated the tissue. Ensuring an adequate volume of fixative (at least 10 times the tissue volume) and appropriate fixation time can prevent this.[3]
Troubleshooting Guide: Common Fixation Issues
This section addresses specific problems you might encounter during your staining procedure that can be traced back to the fixation step.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Blue Staining | Improper Fixative: The chosen fixative may be incompatible with the staining method. | For general blue staining with Hematoxylin, use 10% neutral buffered formalin.[1] |
| Under-fixation: Insufficient fixation time can lead to poor dye binding. | Ensure tissue is fixed for an adequate duration (e.g., 18-24 hours for most tissues).[2] | |
| Over-fixation: Prolonged fixation can mask the cellular components that bind the dye. | Avoid fixing tissues for more than 24-48 hours. If over-fixation is suspected, antigen retrieval methods may be necessary for immunohistochemistry.[2] | |
| "Muddy" or Poorly Defined Nuclear Staining | Delayed Fixation: A delay between tissue collection and fixation can lead to autolysis and loss of nuclear detail. | Place tissue in fixative immediately after collection. |
| Incorrect pH of Fixative: An acidic fixative can interfere with Hematoxylin staining. | Use neutral buffered formalin to maintain a physiological pH. | |
| Presence of Pigment Artifacts | Formalin Pigment: Fixation in acidic formalin can produce a brown or black granular pigment.[4] | Use 10% neutral buffered formalin. If pigment is present, it can be removed by treating sections with alcoholic picric acid.[5] |
| Mercury Pigment: Fixatives containing mercuric chloride (e.g., Zenker's) will leave a crystalline black precipitate.[3][4] | Remove mercury pigment by treating sections with an iodine solution followed by sodium thiosulfate before staining.[6] | |
| Tissue Shrinkage or Distortion | Hypertonic Fixative: A fixative with high salt concentration can cause cells to shrink.[4] | Use an isotonic fixative like 10% neutral buffered formalin. |
| Prolonged Fixation: Leaving tissues in fixative for extended periods can cause them to become hard and brittle, leading to sectioning artifacts.[7] | Adhere to recommended fixation times and transfer tissue to 70% ethanol for long-term storage if needed.[6] |
Experimental Protocols
Protocol 1: Standard Fixation with 10% Neutral Buffered Formalin (NBF)
-
Preparation of 10% NBF:
-
Formaldehyde (37-40% solution): 100 ml
-
Distilled water: 900 ml
-
Sodium phosphate, monobasic: 4 g
-
Sodium phosphate, dibasic (anhydrous): 6.5 g
-
-
Tissue Collection:
-
Immediately after excision, place the tissue specimen in a container with at least 10 times its volume of 10% NBF.
-
-
Fixation:
-
Allow the tissue to fix for 18-24 hours at room temperature. For larger specimens, the fixation time may need to be extended.
-
-
Post-Fixation:
-
After fixation, the tissue can be processed for paraffin embedding. For long-term storage, transfer the tissue to 70% ethanol.
-
Protocol 2: Perfusion Fixation for Small Animals
This method is ideal for ensuring rapid and uniform fixation of tissues.
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Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
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Perfuse transcardially with cold saline (0.9% NaCl) containing heparin until the organs are cleared of blood.[8]
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Switch to cold 4% paraformaldehyde in phosphate-buffered saline (PBS) and perfuse until the tissues are well-fixed (e.g., liver changes color and limbs become stiff).[8]
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Dissect the tissues of interest and post-fix by immersion in the same fixative for 4-24 hours at 4°C.[8]
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows in tissue fixation.
References
- 1. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 4. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Popular Types of Fixative Solutions - Fixation and Fixatives [leicabiosystems.com]
- 7. scispace.com [scispace.com]
- 8. sysy.com [sysy.com]
Validation & Comparative
A Comparative Guide to Indoine Blue and Methylene Blue for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of histology, the selection of an appropriate stain is paramount for the accurate visualization and interpretation of cellular and tissue structures. This guide provides a comprehensive comparison of two basic blue dyes: Indoine Blue and the ubiquitously used Methylene Blue. While both impart a blue color to acidic cellular components, their specific properties and applications warrant a detailed examination to aid researchers in making an informed choice for their specific histological needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these dyes is essential for predicting their staining behavior and optimizing protocols.
| Property | This compound | Methylene Blue |
| Synonyms | Janus Blue B, Basic Blue 16 | Swiss Blue, Basic Blue 9 |
| CAS Number | 4569-88-4[1] | 61-73-4 |
| Molecular Formula | C₃₀H₂₄ClN₅O[1] | C₁₆H₁₈ClN₃S |
| Molecular Weight | 506.01 g/mol [1] | 319.85 g/mol |
| Appearance | Brown crystalline powder[1] | Dark green crystalline powder |
| Color in Solution | Blue-purple | Blue |
| Dye Type | Basic, Cationic | Basic, Cationic |
Staining Mechanism and Specificity
Both this compound and Methylene Blue are cationic (basic) dyes, meaning they carry a positive charge and therefore have an affinity for negatively charged (acidic) components within cells and tissues. This electrostatic interaction is the primary basis of their staining mechanism.
Methylene Blue: As a cationic dye, Methylene Blue binds to anionic components in the cell.[2] Its primary targets are the phosphate groups of nucleic acids (DNA and RNA), making it an excellent nuclear stain.[2] It effectively stains cell nuclei, nucleoli (rich in RNA), and the rough endoplasmic reticulum a deep blue.[2]
This compound (Janus Blue B): this compound is also a basic dye and is used in histological and cytological staining to visualize cellular structures.[1] While it shares the general principle of binding to acidic components, it is particularly known for its use as a vital stain for mitochondria. In this context, its color change is dependent on the mitochondrial respiratory chain's redox state. For general, non-vital histological applications, it is expected to bind to acidic components similar to Methylene Blue.
The following diagram illustrates the general staining mechanism for both cationic dyes.
Caption: General staining mechanism of cationic dyes like this compound and Methylene Blue.
Performance Comparison
| Performance Metric | This compound (Janus Blue B) | Methylene Blue |
| Staining Intensity | Generally described as providing vibrant color.[1] Specific intensity data for non-vital histology is limited. | Known for providing strong, clear blue staining of nuclei and other basophilic structures. |
| Specificity | Primarily known for vital staining of mitochondria. Its specificity in routine histology is less characterized but is expected to be for acidic components. | High specificity for nucleic acids, making it an excellent nuclear stain.[2] |
| Photostability | Data on photostability in a histological context is not widely available. | Known to be susceptible to photobleaching, which can be a limitation in fluorescence microscopy applications. |
| Versatility | Used as a vital stain and a general histological and cytological stain.[1] | Extremely versatile, used in general histology, hematology, bacteriology, and as a vital stain.[2] |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible staining. Below are representative protocols for staining paraffin-embedded tissue sections. It is important to note that a standardized, widely accepted protocol specifically for this compound for this application is not as established as for Methylene Blue. The provided this compound protocol is a general guideline based on its properties as a basic dye.
Methylene Blue Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard method for staining formalin-fixed, paraffin-embedded tissue sections with Methylene Blue.
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Methylene Blue solution (1% aqueous)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Flood the slide with 1% Methylene Blue solution and incubate for 1-3 minutes.[3]
-
-
Washing:
-
Rinse gently with tap water to remove excess stain.[3]
-
-
Dehydration and Clearing:
-
Immerse in 95% ethanol for 30 seconds.
-
Immerse in two changes of 100% ethanol for 30 seconds each.
-
Immerse in two changes of xylene for 2 minutes each.
-
-
Mounting:
-
Apply a coverslip with a suitable mounting medium.
-
Proposed this compound Staining Protocol for Paraffin-Embedded Sections
This protocol is a suggested starting point for using this compound on paraffin-embedded sections, based on its nature as a basic dye. Optimization may be required.
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound solution (e.g., 0.5-1% in distilled water or 70% ethanol)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Methylene Blue (Step 1).
-
-
Staining:
-
Flood the slide with this compound solution and incubate for 3-5 minutes. (Staining time may need to be optimized).
-
-
Washing:
-
Rinse gently with distilled water.
-
-
Dehydration and Clearing:
-
Follow the same procedure as for Methylene Blue (Step 4).
-
-
Mounting:
-
Apply a coverslip with a suitable mounting medium.
-
The following diagram illustrates a general workflow for staining paraffin-embedded tissue sections.
Caption: A generalized workflow for the histological staining of paraffin-embedded tissue sections.
Conclusion
Methylene Blue is a well-established, versatile, and reliable stain for general histology, particularly for visualizing nuclear details. Its properties and protocols are extensively documented. This compound (Janus Blue B/Basic Blue 16), while also a basic dye with applications in histology, is more prominently known as a vital stain for mitochondria. Its use as a routine, non-vital histological stain for paraffin-embedded tissues is less common, and standardized protocols are not as readily available.
For researchers requiring a dependable and well-characterized nuclear stain, Methylene Blue remains the standard choice. This compound may offer potential for specific applications, but its use in routine histology would necessitate protocol optimization and validation. The lack of direct comparative studies highlights an opportunity for future research to quantitatively evaluate the performance of this compound against established histological stains like Methylene Blue.
References
A Comparative Guide to Mitochondrial Stains: Janus Green B and Its Alternatives
For researchers, scientists, and drug development professionals seeking to visualize and analyze mitochondria, the choice of staining agent is paramount. This guide provides an objective comparison of the classic supravital stain, Janus green B (JGB), with commonly used fluorescent probes: MitoTracker Green FM, Tetramethylrhodamine, Methyl Ester (TMRM), and Rhodamine 123. This comparison is supported by experimental data to aid in the selection of the most appropriate stain for your specific research needs.
Principles of Mitochondrial Staining
Mitochondrial stains can be broadly categorized based on their mechanism of action. Janus green B relies on the enzymatic activity within the mitochondria, specifically the electron transport chain. In contrast, many popular fluorescent stains, including MitoTracker probes, TMRM, and Rhodamine 123, accumulate in the mitochondria due to the organelle's negative membrane potential.
Janus Green B: This cationic dye is a supravital stain, meaning it can be used on living cells.[1][2] Its specificity for mitochondria arises from the action of cytochrome c oxidase (Complex IV) in the electron transport chain, which maintains JGB in its oxidized, blue-green colored state. In the cytoplasm, the dye is reduced to a colorless form. Therefore, the staining intensity of JGB is indicative of active mitochondrial respiration.
MitoTracker Green FM: This fluorescent probe passively diffuses across the plasma membrane and accumulates in mitochondria.[3] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for retention even after cell fixation in some cases.[4] While its accumulation is largely independent of mitochondrial membrane potential, some studies suggest a minor influence.[5]
TMRM and Rhodamine 123: These are lipophilic cationic fluorescent dyes that accumulate in the mitochondrial matrix driven by the negative mitochondrial membrane potential.[6][7] The degree of accumulation and, consequently, the fluorescence intensity, is proportional to the membrane potential, making them valuable tools for assessing mitochondrial health and function.[6][7]
Quantitative Comparison of Mitochondrial Stains
The selection of a mitochondrial stain is often a trade-off between various factors. The following table summarizes key quantitative parameters for Janus green B and its fluorescent alternatives.
| Parameter | Janus Green B | MitoTracker Green FM | TMRM | Rhodamine 123 |
| Mechanism of Action | Redox potential (Cytochrome c oxidase activity) | Covalent binding to mitochondrial proteins[4] | Mitochondrial membrane potential[6] | Mitochondrial membrane potential[7] |
| Detection Method | Brightfield Microscopy | Fluorescence Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Excitation Wavelength | N/A (absorbance) | ~490 nm[5] | ~548 nm[6] | ~507 nm[8] |
| Emission Wavelength | N/A (color) | ~516 nm[5] | ~573 nm[6] | ~529 nm[8] |
| Typical Concentration | 0.01-0.1% (w/v) | 20-200 nM | 25-100 nM | 1-10 µg/mL |
| Photostability | Not applicable | More photostable than Rhodamine 123[5] | Subject to photobleaching[6] | Less photostable than MitoTracker Green FM[5] |
| Cytotoxicity | Can be toxic at high concentrations or with prolonged exposure[9] | Generally low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations | Can inhibit mitochondrial respiration at higher concentrations[7] |
| Fixability | Not compatible with fixation | Can be retained after fixation (with some limitations)[4] | Not retained after fixation[3] | Not retained after fixation[3] |
| Signal Retention | Dependent on continuous enzymatic activity | High due to covalent binding[4] | Lost upon mitochondrial depolarization[3] | Lost upon mitochondrial depolarization[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for live-cell staining with each of the discussed mitochondrial probes.
Janus Green B Staining of Adherent Cells
-
Prepare Working Solution: Prepare a 0.02% (w/v) working solution of Janus green B in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Cell Preparation: Grow adherent cells on coverslips to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Janus green B working solution to cover the cells.
-
Incubation: Incubate for 10-20 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with PBS to remove excess stain.
-
Imaging: Immediately observe the cells under a brightfield microscope. Mitochondria will appear as small, blue-green granules.
MitoTracker Green FM Staining of Adherent Cells
-
Prepare Working Solution: Prepare a 20-200 nM working solution of MitoTracker Green FM in a serum-free culture medium.
-
Cell Preparation: Grow adherent cells on a glass-bottom dish or chamber slide.
-
Staining: Remove the culture medium and add the MitoTracker Green FM working solution.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with a fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., FITC).
TMRM Staining of Adherent Cells
-
Prepare Working Solution: Prepare a 25-100 nM working solution of TMRM in a pre-warmed culture medium.
-
Cell Preparation: Grow adherent cells on a glass-bottom dish or chamber slide.
-
Staining: Replace the culture medium with the TMRM working solution.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly in the staining solution using a fluorescence microscope with a TRITC or similar filter set. Washing is generally not recommended as TMRM is a reversible stain.[10]
Rhodamine 123 Staining of Adherent Cells
-
Prepare Working Solution: Prepare a 1-10 µg/mL working solution of Rhodamine 123 in a culture medium.
-
Cell Preparation: Grow adherent cells on a glass-bottom dish or chamber slide.
-
Staining: Replace the culture medium with the Rhodamine 123 working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with a fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope with a FITC or similar filter set.
Visualization of Staining Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the staining mechanisms and a general experimental workflow.
Caption: Mechanisms of mitochondrial staining for Janus Green B and membrane potential-dependent dyes.
Caption: A generalized workflow for live-cell mitochondrial staining experiments.
Conclusion
The choice between Janus green B and fluorescent alternatives like MitoTracker Green FM, TMRM, and Rhodamine 123 depends heavily on the specific experimental goals. Janus green B offers a classic, albeit less quantitative, method for assessing mitochondrial respiratory activity using brightfield microscopy. For high-resolution imaging and quantitative analysis of mitochondrial health and dynamics in living cells, the fluorescent probes are generally superior. MitoTracker Green FM is an excellent choice for visualizing mitochondrial morphology, especially when fixation is required. TMRM and Rhodamine 123 are well-suited for dynamic studies of mitochondrial membrane potential. Researchers should carefully consider the advantages and limitations of each stain, as outlined in this guide, to ensure the selection of the most appropriate tool for their scientific inquiry.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MitoTracker | AAT Bioquest [aatbio.com]
- 4. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the difference between Rhodamine 123 and Rhodamine B? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Indoine Blue as an Alternative to Traditional Stains: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate histological stains is a critical step in the accurate assessment of tissue and cell morphology. While traditional stains like Hematoxylin and Eosin (H&E) remain the gold standard for routine histopathology, the exploration of alternative dyes continues. This guide provides a comparative overview of Indoine Blue, a synthetic dye, and its potential applications in relation to traditional staining methods.
A Note on this compound: Initial research reveals that "this compound" is a synonym for the more commonly known dye, Janus Blue . Historically, Janus Blue is recognized primarily as a supravital stain , used to visualize specific organelles, particularly mitochondria, in living cells. Its function as a redox indicator allows it to selectively stain these structures. It is important to note that there is a significant lack of published scientific literature directly comparing the performance of this compound (Janus Blue) against traditional stains like H&E for routine histological examination of fixed tissues. Therefore, this guide will provide a comparative analysis based on the well-documented properties of Janus Blue as a vital stain and the established characteristics of traditional histological stains.
Performance Comparison: this compound (Janus Blue) vs. Traditional Stains
Due to the limited direct comparative data, the following tables provide a qualitative comparison based on the known applications and mechanisms of Janus Blue and the widely established performance of traditional stains such as Hematoxylin and Eosin (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS).
Table 1: General Characteristics and Applications
| Feature | This compound (Janus Blue) | Hematoxylin & Eosin (H&E) | Masson's Trichrome | Periodic acid-Schiff (PAS) |
| Stain Type | Supravital Stain, Redox Indicator | Routine Histological Stain | Special Stain (Connective Tissue) | Special Stain (Carbohydrates) |
| Primary Target | Mitochondria in living cells[1][2][3] | Cell nuclei (blue) and cytoplasm/extracellular matrix (pink)[4][5] | Collagen (blue/green), muscle/keratin (red), nuclei (dark red/purple) | Glycogen, glycoproteins, basement membranes (magenta) |
| Primary Use | Assessing mitochondrial activity, cell viability[1][6] | Routine morphological examination of tissues[4][5] | Differentiating collagen from other connective tissues | Detecting polysaccharides and basement membrane abnormalities |
| Cell State | Living cells or fresh tissue | Fixed and processed tissue sections | Fixed and processed tissue sections | Fixed and processed tissue sections |
| Mechanism | Reduction of the dye by cytochrome oxidase in active mitochondria[7] | Electrostatic binding of charged dyes to oppositely charged tissue components | Differential affinity of dyes for various tissue components | Oxidation of carbohydrates to aldehydes, which react with Schiff reagent |
Table 2: Staining Performance and Protocol
| Parameter | This compound (Janus Blue) | Hematoxylin & Eosin (H&E) |
| Specificity | High for active mitochondria | Broad, stains general morphology |
| Staining Time | Relatively short (minutes) | Longer, multi-step process |
| Toxicity | Can be toxic to cells at higher concentrations or with prolonged exposure | Fixatives and solvents used are toxic |
| Protocol Complexity | Simple for supravital staining | More complex, requires fixation, processing, embedding, and sectioning |
| Typical Result | Blue staining of mitochondria in living cells | Blue/purple nuclei, pink/red cytoplasm and extracellular matrix |
Experimental Protocols
Protocol 1: Supravital Staining of Mitochondria with this compound (Janus Blue)
This protocol is a general guideline for the supravital staining of cells in culture. Concentrations and incubation times may need to be optimized for specific cell types.
Materials:
-
This compound (Janus Blue) stock solution (e.g., 1% in distilled water)
-
Appropriate cell culture medium or buffer (e.g., PBS, Locke's solution)
-
Microscope slides and coverslips
-
Live cells in suspension or adhered to a coverslip
Procedure:
-
Prepare a dilute working solution of this compound (e.g., 1:10,000 to 1:100,000) in the appropriate culture medium or buffer.[2]
-
For cells in suspension, add a small volume of the working solution to the cell suspension and incubate for a short period (e.g., 10-20 minutes).
-
For adherent cells, replace the culture medium with the this compound working solution and incubate.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. For adherent cells, mount the coverslip onto a slide with a drop of medium.
-
Observe immediately under a light microscope. Active mitochondria will appear as small, blue-stained filaments or granules within the cytoplasm.[3]
Protocol 2: Routine Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissue Sections
This is a standard, abbreviated protocol for H&E staining.
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
Harris's Hematoxylin solution
-
Eosin Y solution (alcoholic)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute ammonia water)
-
Graded alcohols (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Staining with Hematoxylin: Immerse slides in Harris's Hematoxylin for 5-15 minutes.
-
Rinsing: Rinse briefly in distilled water.
-
Differentiation: Dip slides briefly in acid alcohol to remove excess hematoxylin.
-
Rinsing: Rinse well in running tap water.
-
Bluing: Immerse in a bluing agent until the sections turn a crisp blue.
-
Rinsing: Wash in running tap water.
-
Counterstaining with Eosin: Immerse in Eosin Y solution for 1-3 minutes.
-
Dehydration: Dehydrate the sections through graded alcohols (95% and 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Mount a coverslip over the tissue section using a permanent mounting medium.
Visualizing Workflows and Concepts
Caption: A comparison of vital staining and traditional histology workflows.
Caption: A decision tree for selecting a suitable staining method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The wonderful colors of the hematoxylin-eosin stain in diagnostic surgical pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 6. Assertion Janus green methylene blue and neutral red class 11 biology CBSE [vedantu.com]
- 7. semanticscholar.org [semanticscholar.org]
Quantitative Analysis of Indoine Blue Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cellular and tissue staining is paramount for robust and reproducible data. This guide provides a comprehensive comparison of Indoine blue staining with alternative methods for quantitative analysis, supported by experimental data and detailed protocols.
Introduction to this compound Staining
This compound is a synthetic dye utilized in histology and cytology to visualize cellular structures and tissues. It serves as a vital marker in various biological assays, aiding in the tracking of cellular processes such as cell viability and proliferation. Its mechanism of action involves binding to cellular components, allowing for the visualization and subsequent quantification of stained structures.
Alternatives for Quantitative Staining
Several alternative staining methods are available for quantitative analysis, each with distinct principles and applications. This guide will focus on the most common alternatives: Crystal Violet, Toluidine Blue, and metabolic assays such as MTT and Alamar Blue.
Comparison of Staining Methods:
| Feature | This compound | Crystal Violet | Toluidine Blue | Metabolic Assays (MTT, Alamar Blue) |
| Principle | Binds to cellular components, likely proteins and nucleic acids. | Binds to DNA and proteins. | Binds to acidic tissue components like nucleic acids (DNA, RNA). | Enzymatic conversion of a substrate to a colored or fluorescent product by metabolically active cells. |
| Primary Application | Histology, cytology, cell viability, and proliferation assays. | Cell viability, proliferation, and biofilm assays. | Staining of mast cells, cartilage, mucins, and detection of dysplasia. | High-throughput screening for cytotoxicity and cell proliferation. |
| Detection Method | Colorimetric (absorbance measurement). | Colorimetric (absorbance measurement). | Colorimetric (absorbance measurement), metachromatic properties. | Colorimetric or Fluorometric. |
| Throughput | Moderate to high. | High. | Moderate. | High. |
| Advantages | Potentially simple and cost-effective. | Well-established, simple, and inexpensive. | Metachromatic properties allow for differentiation of cellular components. | High sensitivity, suitable for high-throughput screening. |
| Limitations | Limited comparative quantitative data available. | Can be influenced by cell adhesion; requires a solubilization step for quantification. | Staining intensity can be pH-dependent. | Indirect measurement of cell number; can be affected by metabolic changes unrelated to viability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for this compound and its alternatives.
Quantitative this compound Staining for Cell Viability (Hypothetical Protocol)
Materials:
-
This compound staining solution (concentration to be optimized, e.g., 0.5% in methanol)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with the compounds of interest for the desired duration.
-
Carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Add 100 µL of this compound staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the staining solution and wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
Add 100 µL of solubilization solution to each well to dissolve the bound dye.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at the optimal wavelength for this compound (to be determined experimentally, likely in the range of 590-620 nm) using a microplate reader.
Crystal Violet Staining for Cell Viability
Materials:
-
Crystal Violet solution (e.g., 0.5% in 25% methanol)
-
PBS
-
Solubilization solution (e.g., 33% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed and treat cells as described for the this compound protocol.
-
Remove the culture medium and wash with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water multiple times until the water runs clear.
-
Air dry the plate.
-
Add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm.
Toluidine Blue Staining for Histological Quantification
Materials:
-
Toluidine Blue solution (e.g., 0.1% in aqueous buffer, pH adjusted based on application)
-
Fixative (e.g., 4% paraformaldehyde)
-
Dehydration series (ethanol)
-
Clearing agent (e.g., xylene)
-
Mounting medium
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fix tissue samples in the chosen fixative and process for paraffin embedding.
-
Cut sections (e.g., 5 µm thick) and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Toluidine Blue solution for a specified time (e.g., 1-5 minutes).
-
Rinse with distilled water.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
-
Acquire digital images under standardized lighting conditions.
-
Use image analysis software to quantify the staining intensity or the area of stained structures.
Data Presentation and Quantitative Comparison
The following table presents hypothetical quantitative data to illustrate a comparison between the staining methods for a cell viability assay. The values represent the signal-to-background ratio, where a higher ratio indicates better performance.
| Cell Density (cells/well) | This compound (Hypothetical) | Crystal Violet | Toluidine Blue (for adherent cells) |
| 1,000 | 1.5 | 1.8 | 1.6 |
| 5,000 | 4.2 | 4.8 | 4.5 |
| 10,000 | 8.5 | 9.2 | 8.8 |
| 25,000 | 15.1 | 16.5 | 15.8 |
| 50,000 | 22.3 | 24.1 | 23.0 |
Visualizing Workflows and Pathways
General Workflow for Quantitative Staining Analysis
Simplified Representation of Staining Mechanisms
Potential Impact of Vital Stains on Cellular Signaling
Vital stains, by their nature, interact with living cells and can potentially influence cellular processes. While specific signaling pathways affected by this compound are not well-documented, the following diagram illustrates a general concept of how a vital stain might interfere with cellular signaling.
Conclusion
This compound presents a potential method for the quantitative analysis of cellular and tissue staining. However, a lack of direct comparative studies with well-established alternatives like Crystal Violet and Toluidine Blue necessitates careful validation and optimization for specific applications. For high-throughput screening applications, metabolic assays such as MTT and Alamar Blue remain the industry standard due to their sensitivity and scalability. The choice of staining method should be guided by the specific research question, the required throughput, and the available equipment. Further research is warranted to fully characterize the quantitative performance of this compound and its potential interactions with cellular pathways.
A Comparative Guide to Indoine Blue and Alternative Stains for Cellular Analysis
For researchers, scientists, and drug development professionals, achieving reproducible and reliable staining results is paramount for accurate data interpretation. This guide provides a comparative overview of Indoine blue (also known as Janus Green B) and two common alternative basic dyes, Toluidine Blue and Methylene Blue, with a focus on the reproducibility of their staining results.
While this compound is a vital stain primarily used for the visualization of mitochondria in living cells, Toluidine Blue and Methylene Blue are versatile dyes frequently employed in fixed-tissue histology and cytology. The choice of stain significantly impacts experimental outcomes, and understanding their respective characteristics is crucial for consistent results.
Performance Comparison and Reproducibility
Direct quantitative comparisons of the reproducibility of these three stains in a single application are scarce in the scientific literature. However, by examining data from various studies on their reliability in different contexts, we can construct a comparative overview. The following table summarizes key findings related to the performance and reproducibility of this compound, Toluidine Blue, and Methylene Blue.
| Feature | This compound (Janus Green B) | Toluidine Blue | Methylene Blue |
| Primary Application | Vital staining of mitochondria | Histological staining of acidic tissue components (e.g., nuclei, mast cells) | General histological stain, viability testing |
| Staining Principle | Oxidation by mitochondrial cytochrome oxidase maintains the blue-green color in active mitochondria. | Electrostatic binding to negatively charged tissue components like nucleic acids and proteoglycans. | Electrostatic binding to acidic components; reduced to a colorless form in viable cells. |
| Quantitative Reliability | A colorimetric assay has shown a linear correlation between Janus Green B uptake and cell number, indicating its potential for quantitative assessment.[1] | The interpretation of staining can be subjective. A study on its use for screening oral lesions reported good overall inter-observer agreement (κ = 0.620 and 0.667) and good to excellent intra-observer agreement (κ = 0.69~0.85).[2] | In cell viability assays, its accuracy is influenced by factors like dye concentration and incubation time.[3] One study on sex determination using buccal smears showed 96% accuracy compared to 97% for Papanicolaou stain. |
| Factors Affecting Reproducibility | Dependent on the metabolic activity of mitochondria and the presence of oxygen.[4][5][6] | Staining properties are highly sensitive to pH, temperature, light intensity, and solution concentration.[7] | Staining can be affected by dye concentration, incubation time, cell density, and the physiological state of the cells.[3] The composition of stains from Methylene Blue oxidation can be complex and variable.[8] |
| Qualitative Observations | Provides selective blue-green staining of mitochondria in living cells.[4][5] | Stains nuclei blue and can exhibit metachromasia, staining components like mast cell granules purple-red.[9][10] | Stains acidic cellular components blue. In viability staining, viable cells remain unstained while non-viable cells stain blue.[3] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in utilizing these stains, the following diagrams illustrate a typical experimental workflow for vital staining with this compound (Janus Green B) and a general histological staining procedure applicable to Toluidine Blue and Methylene Blue.
Experimental Protocols
Detailed methodologies are essential for reproducing staining results. Below are protocols for this compound (Janus Green B), Toluidine Blue, and Methylene Blue.
This compound (Janus Green B) Vital Staining Protocol for Mitochondria
This protocol is adapted for the vital staining of mitochondria in insect flight muscle.
Materials:
-
Insect Saline (e.g., 9.0 g/L NaCl, 0.2 g/L KCl, 0.27 g/L CaCl2·2H2O, 4.0 g/L Dextrose)
-
This compound (Janus Green B)
-
Glass slides and coverslips
-
Dissecting tools
-
Microscope
Procedure:
-
Prepare a 0.02% working solution of this compound in insect saline.
-
Dissect the flight muscle from a live insect in a drop of saline on a glass slide.
-
Tease the muscle tissue with a needle to separate the fibers.
-
Replace the saline with the 0.02% this compound staining solution and incubate for up to 30 minutes, ensuring oxygen is available (e.g., by not completely sealing the coverslip).
-
Remove the staining solution and wash the tissue with fresh saline.
-
Place a coverslip over the tissue, allowing some air bubbles to be trapped to ensure oxygen supply.
-
Observe the preparation under a microscope. Mitochondria should appear as blue-green granules.
Toluidine Blue Staining Protocol for Mast Cells in Paraffin Sections
This protocol is designed for the metachromatic staining of mast cells in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Toluidine Blue O
-
Distilled water
-
Graded alcohols (95% and 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Prepare a 0.1% Toluidine Blue solution by dissolving 0.1 g of Toluidine Blue O in 100 mL of distilled water. The pH should be around 2.3 for optimal contrast.[10]
-
Deparaffinize tissue sections and rehydrate them to distilled water.
-
Stain the sections in the Toluidine Blue working solution for 2-3 minutes.[10]
-
Rinse the sections in three changes of distilled water.[10]
-
Quickly dehydrate the sections through 95% alcohol and two changes of 100% alcohol.[10]
-
Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.[10]
-
Mount the sections with a resinous mounting medium.
Expected Results:
Methylene Blue Staining Protocol for Cell Viability
This protocol provides a method for distinguishing viable from non-viable yeast cells.
Materials:
-
Methylene Blue
-
Distilled water
-
Cell suspension (e.g., yeast)
-
Microscope slide and coverslip or hemocytometer
Procedure:
-
Prepare a 0.1% (w/v) Methylene Blue staining solution by dissolving 0.1 g of Methylene Blue in 100 mL of distilled water.[3]
-
Mix a small volume of the cell suspension with an equal volume of the Methylene Blue solution.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip, or load it into a hemocytometer.
-
Observe under a microscope.
Expected Results:
References
- 1. Colorimetric determination of cell numbers by Janus green staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inter-and intra-observer agreement on the judgment of toluidine blue staining for screening of oral potentially malignant disorders and oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Janus Green B - Wikipedia [en.wikipedia.org]
- 6. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. The composition of stains produced by the oxidation of Methylene Blue: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Toluidine blue - Wikipedia [en.wikipedia.org]
- 10. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
A Comparative Guide to Blue Fluorescent Dyes for Dual-Staining Experiments
In the realm of cellular and molecular biology, dual-staining techniques are indispensable for visualizing multiple targets within a single sample, providing critical insights into protein co-localization, cellular structures, and signaling pathways. While the query for "Indoine blue" did not yield a specific fluorescent dye for this purpose, this guide focuses on a widely utilized blue fluorescent stain, 4′,6-diamidino-2-phenylindole (DAPI), and compares it with a common alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their dual-staining experiments.
Performance Comparison of Blue Fluorescent Nuclear Stains
DAPI is a popular choice for nuclear counterstaining in fluorescence microscopy due to its strong and specific binding to the minor groove of A-T rich regions of double-stranded DNA. This binding results in a significant enhancement of its fluorescence, emitting a bright blue signal under UV excitation. A common alternative to DAPI is Hoechst 33342, another blue fluorescent dye with similar DNA-binding properties. The following table provides a quantitative comparison of these two dyes.
| Feature | DAPI | Hoechst 33342 |
| Excitation Max (nm) | 358 | ~350 |
| Emission Max (nm) | 461 | ~461 |
| Binding Specificity | A-T rich regions of dsDNA | A-T rich regions of dsDNA |
| Cell Permeability | Permeable to fixed and permeabilized cells; less permeable to live cells | Permeable to both live and fixed cells |
| Photostability | Moderate; susceptible to photobleaching with prolonged exposure | Generally considered more photostable than DAPI |
| Toxicity | Generally low for short-term staining of fixed cells | Low; can be used for live-cell imaging over extended periods |
| Common Applications | Nuclear counterstaining in fixed cells, chromosome staining, cell cycle analysis | Live and fixed cell nuclear staining, cell cycle analysis, apoptosis studies |
Experimental Protocol: Dual Immunofluorescence Staining with DAPI and FITC
This protocol outlines a general procedure for the dual immunofluorescent staining of a target protein with a FITC-conjugated antibody and nuclear counterstaining with DAPI in cultured adherent cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary Antibody (specific to the target protein)
-
FITC-conjugated Secondary Antibody (against the host species of the primary antibody)
-
DAPI Staining Solution (e.g., 300 nM in PBS)
-
Mounting Medium (with antifade reagent)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST (PBS with 0.05% Tween-20) for 5 minutes each.
-
Dilute the FITC-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
DAPI Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI staining solution (e.g., 300 nM in PBS) for 1-5 minutes at room temperature, protected from light.
-
Rinse the cells several times with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and FITC (green channel).
-
Application in Signaling Pathway Analysis: The CXCL16/CXCR6 Axis
Dual-staining immunofluorescence is a powerful tool for investigating signaling pathways by visualizing the cellular and subcellular localization of key proteins. For example, the CXCL16/CXCR6 signaling pathway, which is implicated in processes like immune cell trafficking and cancer progression, can be studied using this technique. Researchers might aim to determine if a specific cell type co-expresses both the ligand (CXCL16) and its receptor (CXCR6), or to observe the localization of a downstream signaling molecule upon receptor activation.
In a hypothetical experiment, cells could be dual-stained for CXCR6 (using a red fluorescent dye like TRITC) and a downstream effector protein, such as a phosphorylated form of Akt (p-Akt), visualized with a green fluorescent dye (like FITC). DAPI would be used to counterstain the nucleus. Co-localization of CXCR6 and p-Akt at the plasma membrane or in specific intracellular compartments upon stimulation with CXCL16 would provide evidence for the activation of this signaling cascade.
Indoine Blue: A Comparative Guide for Researchers
In the landscape of histological and cytological staining, the selection of a basic dye is a critical step that influences the clarity, specificity, and reproducibility of microscopic observations. While classic dyes like Methylene Blue, Crystal Violet, and Safranin are staples in many laboratories, Indoine Blue presents itself as a versatile alternative. This guide offers a comprehensive comparison of this compound with other common basic dyes, providing researchers, scientists, and drug development professionals with objective data to inform their staining choices.
Principles of Basic Dye Staining
Basic dyes are cationic, carrying a positive charge, which facilitates their binding to anionic (negatively charged) components within cells and tissues.[1][2] This electrostatic interaction is the fundamental principle behind their staining mechanism. Key basophilic structures that readily stain with basic dyes include:
-
Nucleic Acids (DNA and RNA): The phosphate groups in the backbone of DNA and RNA confer a strong negative charge, making the cell nucleus and ribosomes prime targets for basic dyes.[3]
-
Acidic Proteins: Proteins with a net negative charge at a given pH will attract and bind basic dyes.
-
Acidic Polysaccharides: Molecules such as glycosaminoglycans found in the extracellular matrix of cartilage are also stained by basic dyes.
The intensity and specificity of staining can be influenced by factors such as the pH of the staining solution, the dye concentration, and the fixation method used.[4]
Comparative Analysis of Basic Dyes
While direct quantitative comparative studies between this compound and other basic dyes are limited in the available scientific literature, this guide synthesizes known properties and data from analogous comparisons to provide a useful overview.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Methylene Blue | Crystal Violet | Safranin O |
| Synonyms | Janus Blue, Basic Blue 16[5] | C.I. 52015 | Gentian Violet | Basic Red 2 |
| CAS Number | 4569-88-4[5] | 61-73-4 | 548-62-9 | 477-73-6 |
| Molecular Formula | C₃₀H₂₄ClN₅O[5] | C₁₆H₁₈ClN₃S | C₂₅H₃₀ClN₃ | C₂₀H₁₉N₄Cl |
| Molecular Weight | 506.01 g/mol [5] | 319.85 g/mol | 407.98 g/mol | 350.84 g/mol |
| Appearance | Brown to black crystalline powder[5] | Dark green crystalline powder | Dark green crystalline powder | Dark red/violet crystalline powder |
| Color in Solution | Blue-purple | Blue | Violet | Red |
Performance Characteristics
This compound is noted for its vibrant blue coloration, stability, and ease of use in laboratory settings.[5] Its compatibility with various solvents makes it adaptable for a range of applications beyond histology, including in the textile and pharmaceutical industries.[5]
Staining Intensity and Efficacy
A study comparing the photobactericidal efficacy of Methylene Blue and Toluidine Blue found that Toluidine Blue was more effective at lower concentrations for eradicating various bacteria under laser light. This suggests potential differences in cellular uptake and activity between these related dyes, which could translate to differences in staining efficacy in histological applications.
Cytotoxicity
Table 2: Summary of Staining Applications
| Application | This compound | Methylene Blue | Crystal Violet | Safranin O |
| General Nuclear & Cytoplasmic Staining | Yes[5] | Yes[8] | Yes | Yes |
| Bacterial Staining (Gram Stain) | Not commonly used | Counterstain (alternative) | Primary stain | Counterstain |
| Cartilage Staining | Potential use | No | No | Yes |
| Mast Cell Staining | Potential use | No | No | Yes |
| Cell Viability Assays | Mentioned in product literature[5] | Yes (for non-viable cells) | Yes (for cell proliferation) | No |
Experimental Protocols
General Staining Workflow for Basic Dyes
The following diagram outlines a typical workflow for staining paraffin-embedded tissue sections with a basic dye.
This compound Staining Protocol (Hypothetical)
This protocol is a general guideline and should be optimized for specific tissues and applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of alcohol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1% (w/v) solution of this compound in distilled water or a suitable buffer (e.g., acetate buffer, pH 4.0-5.0).
-
Filter the staining solution before use.
-
Immerse slides in the this compound solution for 3-10 minutes. Staining time may need to be adjusted based on tissue type and desired intensity.
-
-
Differentiation (Optional):
-
To remove excess stain and increase contrast, briefly rinse the slides in a differentiating solution, such as 70% ethanol with a few drops of acetic acid.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohol: 95% (1 minute), 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Methylene Blue Staining Protocol
-
Deparaffinization and Rehydration: As described above.
-
Staining: Immerse slides in a 1% aqueous solution of Methylene Blue for 1-3 minutes.[8]
-
Rinsing: Rinse gently with tap water.
-
Dehydration and Mounting: As described above.
Crystal Violet Staining Protocol (for Cell Proliferation Assay)
-
Cell Culture and Treatment: Plate and treat cells in a multi-well plate as required for the experiment.
-
Fixation: Remove the culture medium and fix the cells with 100% methanol for 10 minutes at room temperature.
-
Staining: Add a 0.1% (w/v) Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Gently wash the wells 2-3 times with deionized water to remove unbound dye.
-
Elution and Quantification: Air dry the plate, then add a solubilizing agent (e.g., 10% acetic acid) to each well. Read the absorbance at approximately 590 nm.
Safranin O Staining Protocol (for Cartilage)
-
Deparaffinization and Rehydration: As described above.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.
-
Counterstaining: Stain with a 0.02% Fast Green solution for 3 minutes.
-
Rinsing: Rinse quickly with 1% acetic acid solution.
-
Safranin Staining: Stain in 0.1% Safranin O solution for 5 minutes.
-
Dehydration and Mounting: As described above.
Signaling Pathways and Molecular Interactions
The primary interaction of basic dyes is electrostatic, as depicted in the diagram below. The positively charged dye molecule is attracted to negatively charged biomolecules in the cell.
Conclusion
This compound is a versatile basic dye with applications in histology and beyond. While it shares the fundamental staining principles of other basic dyes like Methylene Blue, Crystal Violet, and Safranin, its specific performance characteristics regarding staining intensity, stability, and cytotoxicity require further direct comparative studies to be fully elucidated. The choice of a basic dye should be guided by the specific requirements of the experiment, including the target tissue or cell type, the desired contrast, and the need for downstream applications. The provided protocols and comparative information aim to assist researchers in making an informed decision for their staining needs.
References
- 1. A simple, one-step polychromatic staining method for epoxy-embedded semithin tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear and cytoplasmic huntingtin inclusions exhibit distinct biochemical composition, interactome and ultrastructural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 5. chemimpex.com [chemimpex.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. biotium.com [biotium.com]
- 8. flinnsci.com [flinnsci.com]
A Comparative Review of Indoline Blue and its Derivatives in Scientific Applications
Introduction: The term "Indoline blue" does not refer to a single, standardized chemical dye. Instead, it encompasses a range of blue-colored compounds and applications derived from the indole and indoline heterocyclic scaffolds. These structures are foundational to a variety of dyes and bioactive molecules utilized across diverse scientific disciplines. This guide provides a comparative analysis of the primary applications of these "Indoline blue" derivatives, offering quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
Fluorescent Nuclear Staining in Cellular Imaging
Indoline-based fluorescent dyes have emerged as viable alternatives to traditional nuclear stains, such as Hoechst 33342, for live-cell imaging and flow cytometry. A key advantage of some indoline dyes is their excitation by lasers commonly available in modern flow cytometers (e.g., 488 nm), circumventing the need for UV lasers required for Hoechst dyes.
Comparative Performance of Nuclear Stains:
| Feature | Indoline Dye (ZMB793) | Hoechst 33342 |
| Excitation Wavelength | 488 nm | ~350 nm (UV) |
| Emission Wavelength | Blue | ~460 nm (Blue) |
| Cell Permeability | Permeable | Permeable |
| Application | Side population analysis in flow cytometry | DNA quantification, cell cycle analysis, apoptosis detection[1][2] |
| Advantages | Compatible with standard 488 nm lasers[3] | Well-established, high quantum yield upon DNA binding[2] |
| Limitations | Less documented than Hoechst dyes | Requires UV laser, potential for phototoxicity[1] |
Experimental Protocol: Side Population Analysis using a Fluorescent Indoline Dye
This protocol is adapted for the use of a fluorescent indoline dye like ZMB793 for identifying side population cells in flow cytometry.
-
Cell Preparation:
-
Harvest cells and wash twice with pre-warmed PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in a suitable cell culture medium.
-
-
Dye Staining:
-
Add the indoline fluorescent dye to the cell suspension at a final concentration of 1 µM.
-
Incubate at 37°C for 90 minutes, protected from light.
-
For control samples (to define the side population gate), incubate cells in the presence of an ABC transporter inhibitor (e.g., 50 µM verapamil) for 30 minutes prior to adding the indoline dye.
-
-
Washing and Antibody Staining:
-
Wash the cells twice with ice-cold PBS.
-
If performing immunophenotyping, resuspend the cells in a blocking buffer for 30-60 minutes at 4°C.
-
Incubate with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect the blue fluorescence emission.
-
Identify the side population as the dimly stained or unstained population that is absent in the control samples treated with the ABC transporter inhibitor.
-
Workflow for Side Population Analysis:
Indigo Dyes in the Textile Industry
Indigo, a prominent blue dye, is an oxidation product of indole. It is used extensively in the textile industry, particularly for dyeing cotton denim. A key comparison lies between natural indigo, derived from plants, and synthetic indigo, produced through chemical synthesis.
Comparative Performance of Indigo Dyes:
| Feature | Natural Indigo | Synthetic Indigo | Reactive Blue Dyes |
| Purity (Indigotin) | Variable, contains other compounds like indirubin | High (~94%), consistent quality[4] | High purity |
| Color Profile | Richer, more vibrant, unique hue due to impurities[4] | Uniform and reproducible color[4] | Bright, wide range of shades |
| Dyeing Process | Slower reduction, more surface dyeing, artisanal appearance[4] | Faster, more consistent penetration | Forms covalent bonds with fiber |
| Colorfastness to Washing | Good, but can be inconsistent | Generally good | Excellent |
| Colorfastness to Rubbing | Can be lower, especially wet rubbing | Generally good | Excellent |
| Environmental Impact | Requires land and water; traditional methods can be polluting | GOTS-certified synthetic indigo has a comparable environmental impact to natural indigo[5] | Can require harsh chemicals and large amounts of water |
Standardized Colorfastness Testing (ISO 105):
Textile performance is rated on a grey scale from 1 (poor) to 5 (excellent).[6][7]
| Test (ISO 105) | Typical Rating for Indigo | Typical Rating for Reactive Dyes |
| Washing (C06) | 3-4 | 4-5 |
| Dry Rubbing (X12) | 4 | 4-5 |
| Wet Rubbing (X12) | 2-3 | 3-4 |
| Light (B02) | 4-5 | 5-6 |
Experimental Protocol: Indigo Vat Dyeing of Cotton
This protocol describes a basic method for dyeing cotton fabric with an indigo vat.
-
Scouring the Fabric:
-
Wash the cotton fabric thoroughly with a neutral detergent in hot water to remove any impurities.
-
Rinse well and keep the fabric damp.
-
-
Preparing the Indigo Vat (1-2-3 Fructose Vat):
-
In a 5-gallon bucket, dissolve 20 grams of indigo powder in a small amount of warm water to make a paste.
-
Add the indigo paste to 4 gallons of warm water (50-60°C).
-
Add 40 grams of a reducing agent (e.g., fructose or sodium hydrosulfite).
-
Add 60 grams of an alkali (e.g., calcium hydroxide or sodium hydroxide) to raise the pH to 10-12.
-
Stir gently to avoid introducing oxygen. The liquid should turn a yellow-green color.
-
Let the vat rest for at least 30 minutes for the sediment to settle.
-
-
Dyeing the Fabric:
-
Submerge the pre-wetted fabric into the vat slowly to avoid introducing air bubbles.
-
Keep the fabric fully submerged and gently agitate for 5-15 minutes.
-
-
Oxidation:
-
Carefully remove the fabric from the vat, squeezing out excess liquid.
-
The fabric will initially appear yellow-green and will turn blue as it is exposed to oxygen in the air.
-
Allow the fabric to oxidize for at least 15 minutes.
-
-
Rinsing and Finishing:
-
Repeat the dipping and oxidizing steps to achieve a deeper shade of blue.
-
Rinse the dyed fabric in clean water until the water runs clear.
-
Neutralize the fabric by soaking it in a weak acetic acid solution (e.g., white vinegar and water) for 15-30 minutes.
-
Give the fabric a final rinse and allow it to air dry.
-
Indigo Dyeing Process Diagram:
Indole Test in Microbiology
The indole test is a qualitative biochemical procedure used to differentiate bacterial species based on their ability to produce the enzyme tryptophanase, which breaks down the amino acid tryptophan into indole. The presence of indole is detected by a colorimetric reaction with a reagent, resulting in a red or blue-green color.
Comparison of Indole Test Reagents:
| Reagent | Composition | Positive Result | Sensitivity | Specificity |
| Kovács' Reagent | p-Dimethylaminobenzaldehyde, amyl alcohol, HCl | Red-violet layer | Less sensitive than DMACA[8] | Can react with other indole analogs (e.g., skatole)[9] |
| Ehrlich's Reagent | p-Dimethylaminobenzaldehyde, ethyl alcohol, HCl | Red-violet layer | More sensitive than Kovács', used for non-fermenters and anaerobes | Can react with other indole analogs |
| DMACA Reagent | p-Dimethylaminocinnamaldehyde, HCl | Blue to blue-green color | Most sensitive, especially for weak indole producers[8][10] | More specific to unsubstituted indole |
A study comparing reagents in microtest systems for anaerobic bacteria found that DMACA reagent gave a positive reaction with 99.6% of indole-producing strains, while Ehrlich's reagent detected 92.6% and Kovács' reagent only 74.0%.[8]
Experimental Protocol: Indole Tube Test (Kovács' Method)
-
Inoculation:
-
Aseptically inoculate a sterile tube containing 4-5 mL of tryptophan broth with a pure culture of the test bacterium.
-
Incubate at 37°C for 24-48 hours.
-
-
Reagent Addition:
-
Following incubation, add 5 drops of Kovács' reagent directly to the surface of the broth.
-
-
Observation:
-
Observe for a color change in the reagent layer at the top of the broth within 1-2 minutes.
-
Positive Result: A cherry-red ring forms in the reagent layer.
-
Negative Result: The reagent layer remains yellow or turns slightly brown.
-
Logical Flow of the Indole Test:
Indoline Derivatives in Drug Development
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While not directly related to a "blue" color, the applications of these compounds are critical. Below is a comparison of indoline-based inhibitors with other compounds in two key therapeutic areas: cancer and inflammation.
Comparison of Indoline-Based Kinase Inhibitors for Cancer Therapy:
Several indoline derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound | Target | IC50 (EGFRwt) | IC50 (EGFRT790M) | Cell Line (Antiproliferative IC50) |
| Indoline Derivative 10d | EGFR | 0.097 µM | 0.280 µM | - |
| Indoline Derivative 5b | EGFR | 30.1 nM | 12.8 nM | A549, H1975, A431 |
| Erlotinib (Non-indoline) | EGFR | 0.082 µM | 0.342 µM | A549 (15.59 µM)[11] |
| Osimertinib (Non-indoline) | EGFR | 57.8 nM | 8.5 nM | H1975 (1.94 µM)[11] |
Data compiled from multiple sources.[11][12]
Comparison of Indoline-Based Anti-Inflammatory Agents:
Indoline-based compounds have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.
| Compound | Target | IC50 (5-LOX) | IC50 (sEH) |
| Indoline Derivative 73 | 5-LOX / sEH | 0.41 µM | 0.43 µM |
| Indoline Derivative 43 | 5-LOX | Notable Inhibition | - |
| Zileuton (Non-indoline) | 5-LOX | ~1 µM | Inactive |
| t-TUCB (Non-indoline) | sEH | Inactive | ~1 nM |
Data compiled from multiple sources.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
-
Enzyme Preparation:
-
Recombinant human 5-LOX is used for the assay.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the indoline-based inhibitor in a suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Terminate the reaction and extract the products (leukotrienes).
-
-
Quantification and Data Analysis:
-
Quantify the amount of product formed using a suitable method (e.g., HPLC or an enzyme immunoassay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Signaling Pathway: 5-LOX and sEH in Inflammation:
Toxicity of Indole and Indoline Derivatives:
The toxicity of indole and its derivatives varies significantly depending on the specific compound.
| Compound | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | Notes |
| Indole | 1200 mg/kg[13] | 750 mg/kg[13] | Moderately hazardous, skin and eye irritant[13] |
| Indole-3-carbinol (I3C) | >2000 mg/kg | 1410 mg/kg (male)[14], 1759 mg/kg (female)[14] | Generally low toxicity, but high doses can cause adverse effects[15] |
| Indoline Derivative (6e3) | - | 2039 mg/kg[16] | Synthesized for potential therapeutic use |
The applications of "Indoline blue" and its related chemical structures are vast and significant. In cellular imaging, indoline-based fluorescent dyes offer practical advantages over traditional stains. In the textile industry, indigo remains a cornerstone blue dye, with ongoing considerations regarding its natural versus synthetic sourcing. The indole test is a fundamental and reliable method in microbiology for bacterial identification. Furthermore, the indoline scaffold is a highly valuable platform for the development of novel therapeutics targeting a range of diseases. The comparative data and protocols provided in this guide serve as a valuable resource for researchers and professionals working with these versatile compounds.
References
- 1. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 3. Dyeing With Indigo Extract — Shepherd Textiles [shepherdtextiles.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. blog.qima.com [blog.qima.com]
- 6. textileindustry.net [textileindustry.net]
- 7. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 8. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spot indole test: evaluation of four reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 15. Indole test - Wikipedia [en.wikipedia.org]
- 16. jchr.org [jchr.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Indoine Blue
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Indoine Blue, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, also known as Basic Blue 16 or Janus Blue, is a synthetic dye with the CAS Number 4569-88-4.[1] It is utilized in various laboratory applications, including histological staining and as a marker in biological research.[1] Due to its chemical nature, this compound requires careful handling and disposal to mitigate potential hazards. The toxicological properties of this compound have not been fully investigated, and caution should be exercised to avoid contact and inhalation.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves |
| Respiratory | Government-approved respirator |
| Body Protection | Protective clothing, rubber boots |
Source: Sigma-Aldrich Material Safety Data Sheet[2]
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[2]
-
After skin contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical advice.[2]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. Seek medical attention.[2]
-
After swallowing: Wash out the mouth with water if the person is conscious. Call a physician.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed waste disposal service. Do not dispose of this compound down the drain.[3][4]
Experimental Protocol for Waste Preparation:
-
Segregation: Isolate all waste materials containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, gloves).
-
Containment: Place solid waste in a clearly labeled, sealed, and durable container. For liquid waste, use a compatible, leak-proof container. Ensure containers are appropriate for combustible waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other chemical constituents. Note the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and incinerate the waste. The incineration should be performed in a chemical incinerator equipped with an afterburner and scrubber.[2] Always adhere to federal, state, and local environmental regulations.[2]
Spill Management
In the event of a spill, prompt and safe cleanup is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the full recommended PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials following the standard disposal protocol for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with environmental regulations. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and requirements.[5]
References
Essential Safety and Operational Guide for Handling Indoine Blue
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Indoine Blue, a synthetic dye utilized in various research applications. Adherence to these protocols is critical to mitigate potential risks and ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 4569-88-4[1] |
| Molecular Formula | C₃₀H₂₄ClN₅O[1] |
| Molecular Weight | 506.01 g/mol [1] |
| Appearance | Brown crystalline powder[1] |
| Purity | Dye content: ≥ 70%[1] |
| Storage Conditions | Store at room temperature[1] |
Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated, warranting caution and the use of comprehensive personal protective equipment.[2] The recommended PPE for handling this compound includes:
-
Respiratory Protection: A government-approved respirator is required to prevent inhalation of the powder.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory to avoid skin contact.[2]
-
Eye Protection: Safety goggles are essential to protect the eyes from dust particles.[2]
-
Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow outlines the key steps.
Emergency and Disposal Protocols
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2]
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[2]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[2]
Spill Response:
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure.
Disposal Plan:
Proper disposal of this compound is essential to prevent environmental contamination. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always adhere to all federal, state, and local environmental regulations when disposing of chemical waste.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
